2-chloro-N-(3-chlorophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8368. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVBYGNINQITJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180324 | |
| Record name | Acetanilide, 2,3'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-05-8 | |
| Record name | Acetanilide, 2,3'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2564-05-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2,3'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-chlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-N-(3-chlorophenyl)acetamide synthesis from 3-chloroaniline
An In-depth Technical Guide to the Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide from 3-chloroaniline
This whitepaper provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of various biologically active compounds. The synthesis involves the acylation of 3-chloroaniline with chloroacetyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Reaction Scheme
The fundamental chemical transformation is the nucleophilic acyl substitution reaction between 3-chloroaniline and chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base is typically employed to neutralize the HCl byproduct.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇Cl₂NO | [1] |
| Molecular Weight | 204.05 g/mol | [1] |
| Yield | 70.32% | [2] |
| Yield | 71% | [3] |
| Melting Point | 98-100 °C | [2] |
| Melting Point | 93-94 °C | [3] |
Experimental Protocol
This section details the methodology for the synthesis of this compound, based on established procedures for the chloroacetylation of anilines.[2][3][4]
Materials and Reagents:
-
3-chloroaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol (95%)
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and flask
-
Beakers
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or aqueous media.[2][3] If using acetic acid, add sodium acetate (1 equivalent) to the solution.[3] Cool the mixture in an ice bath.
-
Addition of Acylating Agent: While stirring the cooled solution, add chloroacetyl chloride (1 to 4 equivalents) dropwise using a dropping funnel.[2] Maintain the temperature of the reaction mixture below 5 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] Some procedures suggest stirring overnight.[2]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[2] This will cause the crude product to precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and salts.[2]
-
Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of 95% ethanol and heat until it dissolves completely.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.[2][3]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and C-Cl stretch.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the molecule.[5]
Visualizations
Reaction Workflow
A flowchart illustrating the key steps in the synthesis of this compound.
Signaling Pathway (Conceptual Reaction Mechanism)
A conceptual diagram of the nucleophilic acyl substitution mechanism.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(3-chlorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-chloro-N-(3-chlorophenyl)acetamide. The document is intended for researchers and professionals in the fields of chemistry and drug development. It includes a detailed summary of its chemical and physical characteristics, experimental protocols for its synthesis and characterization, and a discussion of its established antimicrobial properties. All quantitative data are presented in a structured format, and key experimental workflows are visualized to facilitate understanding.
Core Physicochemical Properties
This compound, with the CAS number 2564-05-8, is a disubstituted acetanilide derivative.[1][2] Its core structure consists of a 3-chlorophenyl group attached to the nitrogen of a 2-chloroacetamide moiety.[1] This compound serves as an intermediate in the synthesis of other chemical entities and has been investigated for its biological activities.[3]
The fundamental physicochemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3'-Dichloroacetanilide, N-chloroacetyl-m-chloroaniline | [1] |
| CAS Number | 2564-05-8 | [1][2] |
| Molecular Formula | C₈H₇Cl₂NO | [1][2] |
| Molecular Weight | 204.05 g/mol | [1][2] |
| Physical Form | Solid, Crystalline Form | [2][4] |
| Melting Point | 98-100 °C | [4] |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CCl | [1] |
| InChI Key | KNVBYGNINQITJC-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound as reported in the scientific literature.
A common method for the synthesis of this compound involves the reaction of m-chloroaniline with chloroacetyl chloride.[4]
Materials:
-
m-chloroaniline (aqueous solution)
-
Chloroacetyl chloride
-
95% Ethanol for recrystallization
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
An aqueous solution of m-chloroaniline is placed in a round-bottom flask.
-
Chloroacetyl chloride is added to the stirred solution of m-chloroaniline at room temperature.[4]
-
The reaction is monitored, and upon completion, the reaction mixture is poured into ice-cold water to induce precipitation of the crude product.[4]
-
The resulting precipitate is filtered, washed with cold water to remove impurities, and then dried.[4]
-
For purification, the crude product is recrystallized from 95% ethanol to yield the final crystalline product of this compound.[4] Single crystals for structural analysis can also be obtained from an ethanolic solution at room temperature.[5]
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
-
Melting Point Determination: The melting point is measured using the open-ended capillary tube method to check for purity. A sharp melting range, such as the reported 98-100°C, indicates a relatively pure compound.[4]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include:
-
N-H stretch (secondary amide): ~3283 cm⁻¹
-
C=O stretch (secondary amide): ~1667 cm⁻¹
-
N-H bend (secondary amide): ~1601 cm⁻¹
-
C-N stretch: ~1443 cm⁻¹
-
C-Cl stretch: ~1092 cm⁻¹
-
Meta-disubstituted benzene ring: ~899 cm⁻¹[4]
-
-
Mass Spectrometry (MS): GC-MS analysis is performed to confirm the molecular weight of the compound. The mass spectrum shows a molecular ion peak [M+] at m/z 203 (100%), corresponding to the molecular weight of the compound containing the ³⁵Cl isotopes.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the molecule in the solid state.[5] This analysis has revealed that the asymmetric unit of the crystal structure contains two molecules that are orthogonal to each other.[5]
Biological Activity and Potential Applications
Derivatives of chloroacetamide are recognized for their broad biological activities.[4] While specific signaling pathways for this compound are not extensively detailed in the public literature, the class of N-substituted chloroacetamide derivatives has demonstrated significant potential as antimicrobial agents.[4]
Studies on various 2-chloro-N-aryl acetamide derivatives have shown them to possess excellent antibacterial and antifungal properties.[4] For instance, related compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida sp.[4][6][7] The antimicrobial activity is often attributed to the chloroacetamide moiety, with the presence of the chlorine atom appearing to enhance the biological effect compared to non-chlorinated analogues.[8] The proposed mechanism for some acetamides involves acting on penicillin-binding proteins, leading to cell lysis.[8] These properties suggest their potential use as disinfectants, preservatives, or herbicides.[4]
Safety and Handling
Based on aggregated GHS information, this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[1]
This guide consolidates the available technical data on this compound to support further research and development activities. The provided protocols and data summaries offer a solid foundation for scientists working with this compound.
References
- 1. This compound | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 2564-05-8 [chemicalbook.com]
- 4. ijpsr.info [ijpsr.info]
- 5. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. irejournals.com [irejournals.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-chloro-N-(3-chlorophenyl)acetamide (CAS Number: 2564-05-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-N-(3-chlorophenyl)acetamide, a molecule with significant potential in agrochemical and pharmaceutical research. This document collates available data on its physicochemical properties, spectral characteristics, synthesis, and biological activities, presenting it in a format tailored for scientific and research applications.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2564-05-8 | [1] |
| Molecular Formula | C₈H₇Cl₂NO | [1] |
| Molecular Weight | 204.05 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 98-100 °C | [2] |
| Predicted pKa | 12.23 ± 0.70 |
Table 2: Spectral Data for this compound and Related Compounds
| Spectral Data Type | Key Peaks/Signals and Interpretation | Source |
| Infrared (IR) Spectroscopy | 3282.95 cm⁻¹ (N-H stretch, 2° amide), 1666.55 cm⁻¹ (C=O stretch, 2° amide), 1600.97 cm⁻¹ (N-H bend, 2° amide), 1442.80 cm⁻¹ (C-N stretch), 1091.75 cm⁻¹ (C-Cl stretch), 898.96 cm⁻¹ (Meta-disubstituted benzene ring) | [2] |
| Mass Spectrometry (MS) | m/z 203 (M+, 100%), 207 (M+), 203 (M+1), 154 (M+2), 127 (M+4) | [2] |
| ¹H NMR (CDCl₃, for N-(3-chlorophenyl)-N-methylacetamide) | δ (ppm): 7.34-7.36 (m, 2H), 7.22 (s, 2H), 7.10 (d, J = 7.92 Hz, 1H), 3.26 (m, 3H), 1.90 (m, 3H) | |
| ¹³C NMR (CDCl₃, for N-(3-chlorophenyl)-N-methylacetamide) | δ (ppm): 170.30, 145.78, 135.17, 130.77, 128.06, 127.55, 125.49, 37.18, 22.48 |
Note: Specific ¹H and ¹³C NMR data for this compound were not available in the reviewed literature. The data presented is for the closely related compound N-(3-chlorophenyl)-N-methylacetamide to provide an indication of expected chemical shifts.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acylation of 3-chloroaniline with chloroacetyl chloride.
Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloroaniline in a suitable aqueous or organic solvent.
-
Acylation: While stirring the solution at room temperature, slowly add chloroacetyl chloride. The reaction is often monitored by thin-layer chromatography to track its progress.[2]
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.[2]
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified crystalline product.[2] A reported yield for this synthesis is 70.32%.[2]
Biological Activity and Mechanism of Action
Chloroacetamide derivatives are known for their broad-spectrum biological activities, including herbicidal, antimicrobial, and cytotoxic effects.
Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis
The primary mechanism of herbicidal action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[3] VLCFAs are crucial components of plant cell membranes and waxes. By inhibiting their synthesis, chloroacetamides disrupt early seedling growth and development.[3]
Antimicrobial Activity
N-substituted chloroacetamide derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[2] While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, related compounds have shown significant efficacy. For instance, various chloroacetamides exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria.[4][5]
Table 3: Reported Antimicrobial Activity for Chloroacetamide Derivatives
| Compound Class | Organism(s) | Activity Metric | Reported Value (µg/mL) | Source |
| Chloroacetamides | E. coli, S. aureus, MRSA, C. albicans | MIC | 32 - >4000 | [4] |
| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | MIC | 128 - 256 | |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | MIC | 512 | [6][7] |
Experimental Protocol: Broth Microdilution for MIC Determination (General)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity
Phenylacetamide derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines.[8] The cytotoxic effects are often evaluated using assays that measure cell viability and proliferation.
Table 4: Reported Cytotoxic Activity for Phenylacetamide Derivatives
| Compound | Cell Line | Activity Metric | Reported Value (µM) | Source |
| N-Butyl-2-(3-chlorophenyl)acetamide | MDA-MB-468 | IC₅₀ | 2.2 ± 0.07 | [8] |
| N-Butyl-2-(3-chlorophenyl)acetamide | PC-12 | IC₅₀ | 0.67 ± 0.12 | [8] |
| N-Butyl-2-(3-chlorophenyl)acetamide | MCF7 | IC₅₀ | 9 ± 0.09 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity (General)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] It is important to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.
Conclusion
This compound is a versatile molecule with established herbicidal activity and potential for further development as an antimicrobial or cytotoxic agent. Its primary mechanism of action as a herbicide, the inhibition of VLCFA biosynthesis, presents a clear target for structure-activity relationship studies. Further research is warranted to fully elucidate its antimicrobial and cytotoxic potential, including the determination of specific MIC and IC₅₀ values against a broader range of organisms and cell lines. The experimental protocols outlined in this guide provide a solid foundation for future investigations into the biological activities of this and related compounds.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectral Analysis of 2-chloro-N-(3-chlorophenyl)acetamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 2-chloro-N-(3-chlorophenyl)acetamide, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Summary of Spectral Data
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3282.95 | N-H Stretch (secondary amide) |
| 1666.55 | C=O Stretch (secondary amide) |
| 1600.97 | N-H Bend (secondary amide) |
| 1442.80 | C-N Stretch |
| 1091.75 | C-Cl Stretch |
| 898.96 | Meta-disubstituted benzene ring |
Data obtained from Kumar et al., 2012.
Table 2: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 203 | [M]⁺ (Molecular ion, 100%) |
| 205 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 207 | [M+4]⁺ (Isotope peak due to two ³⁷Cl) |
| 154 | [M - CH₂Cl]⁺ |
| 127 | [ClC₆H₄NH]⁺ |
Data obtained from Kumar et al., 2012.
Table 3: Estimated ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet | 1H | -NH |
| ~7.7 | Triplet | 1H | Ar-H |
| ~7.5 | Doublet | 1H | Ar-H |
| ~7.3 | Triplet | 1H | Ar-H |
| ~7.1 | Doublet | 1H | Ar-H |
| ~4.2 | Singlet | 2H | -CH₂Cl |
Estimated values are based on spectral data of structurally similar compounds.
Table 4: Estimated ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~139 | Ar-C (C-N) |
| ~135 | Ar-C (C-Cl) |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~43 | -CH₂Cl |
Estimated values are based on spectral data of structurally similar compounds.
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectral data presented.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-chloroaniline with chloroacetyl chloride. In a general procedure, 3-chloroaniline is dissolved in a suitable solvent, such as glacial acetic acid, along with a base like sodium acetate. Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction mixture is stirred for a period, after which the product is precipitated by pouring the mixture into ice-cold water. The resulting solid is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.[1]
Infrared (IR) Spectroscopy
The infrared spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was then recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample was dissolved in a suitable solvent and injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized, typically by electron impact (EI). The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For NMR analysis, the sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of a chemical compound like this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-chloro-N-(3-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-chloro-N-(3-chlorophenyl)acetamide, a compound of interest in the systematic study of substituted aromatic amides. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting physicochemical properties, guiding synthetic modifications, and informing drug design efforts. This document presents key crystallographic data, a detailed experimental protocol for its determination, and a logical workflow of the structural analysis.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for clarity and comparative analysis.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₇Cl₂NO |
| Formula Weight | 204.05 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 4.897 (1) Å |
| b | 17.379 (3) Å |
| c | 21.484 (4) Å |
| Volume | 1828.4 (6) ų |
| Z | 8 |
| Temperature | 299 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption coefficient (μ) | 0.66 mm⁻¹ |
| Final R indices [I > 2σ(I)] | R1 = 0.094 |
| R indices (all data) | wR2 = 0.103 |
| Goodness-of-fit (S) | 1.23 |
| CCDC Number | 731209 |
Data sourced from Gowda et al., Acta Cryst. (2009). E65, o949.[1]
Table 2: Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1N···O2ⁱ | 0.86 | 2.15 | 2.962 (6) | 157 |
| N2—H2N···O1ⁱⁱ | 0.86 | 2.04 | 2.892 (6) | 174 |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y, -z+3/2.[1]
Molecular and Packing Structure
The asymmetric unit of this compound contains two independent molecules. In both molecules, the N-H bond is oriented anti to the meta-chloro substituent on the phenyl ring.[1] The carbonyl (C=O) bond is anti to the N-H bond.[1] This conformation is noteworthy as it contrasts with the syn conformation observed in structurally related compounds.[1]
The molecules are linked into supramolecular chains by intermolecular N—H···O hydrogen bonds.[1] This hydrogen bonding scheme is a key feature of the crystal packing, influencing the overall stability and properties of the crystalline solid.
Experimental Protocols
The determination of the crystal structure of this compound follows a standard workflow for small molecule X-ray crystallography.
Synthesis and Crystallization
The title compound was synthesized according to established literature methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanolic solution.[2]
X-ray Data Collection
A suitable single crystal with dimensions of approximately 0.45 × 0.08 × 0.02 mm was mounted on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector.[1] The data were collected using graphite-monochromated Mo Kα radiation at a temperature of 299 K.[1] A multi-scan absorption correction was applied to the collected data.[1]
Structure Solution and Refinement
The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned with idealized geometry and refined using a riding model.[1]
Visualized Workflows and Relationships
To further elucidate the process and structural relationships, the following diagrams are provided.
Caption: Experimental workflow for crystal structure determination.
References
Solubility of 2-chloro-N-(3-chlorophenyl)acetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-chloro-N-(3-chlorophenyl)acetamide (C₈H₇Cl₂NO) is a halogenated acetamide derivative with potential applications in various fields, including drug development and organic synthesis.[1] Understanding its solubility in different organic solvents is a critical physicochemical parameter that influences its processing, formulation, and bioavailability. The dissolution of a compound is a prerequisite for its absorption and subsequent physiological effects, making solubility studies a cornerstone of preclinical research.
While qualitative statements suggest that N-substituted chloroacetamides are generally more soluble in organic solvents than in water, precise quantitative data is essential for informed decision-making in research and development. This guide provides the necessary protocols and frameworks to generate and present such data systematically.
Predicted Solubility and Physicochemical Properties
Computational tools can offer initial estimates of a compound's solubility. One such approach involves the use of Hansen Solubility Parameters (HSP), which are based on the principle that "like dissolves like."[2][3] The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2] A smaller difference between the HSPs of a solute and a solvent suggests a higher likelihood of solubility. While specific HSP values for this compound are not published, they can be estimated using group contribution methods.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂NO | [1] |
| Molecular Weight | 204.05 g/mol | [1] |
| Melting Point | 93-94 °C | [5] |
| XLogP3 | 2.8 | [1] |
Note: This table is populated with available data. Researchers are encouraged to verify these properties experimentally.
Experimental Determination of Solubility
The following sections detail three common and reliable methods for the quantitative determination of the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.[6]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).
-
Equilibration: Agitate the suspension at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe to prevent precipitation upon cooling.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.
UV-Vis Spectroscopic Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
Experimental Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: After equilibration, centrifuge or filter the suspension to remove undissolved solid. Dilute a known aliquot of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.
Experimental Protocol:
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution in the organic solvent of interest as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: After equilibration, filter the suspension through a suitable syringe filter (e.g., 0.22 µm PTFE). Dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original organic solvent.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |
| Methanol | 25 | |||
| 37 | ||||
| Ethanol | 25 | |||
| 37 | ||||
| Acetone | 25 | |||
| 37 | ||||
| Ethyl Acetate | 25 | |||
| 37 | ||||
| Dichloromethane | 25 | |||
| 37 | ||||
| Toluene | 25 | |||
| 37 |
Researchers should populate this table with their experimentally determined data.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a comprehensive framework for researchers to experimentally determine the solubility of this compound in various organic solvents. By following the detailed protocols for gravimetric, spectroscopic, or HPLC methods, scientists can generate the reliable and quantitative data necessary for advancing their research and development activities. The provided templates for data presentation and the workflow diagram are intended to ensure a systematic and standardized approach to solubility studies. While experimental determination remains the gold standard, computational methods such as Hansen Solubility Parameters can serve as valuable predictive tools in the initial stages of solvent screening.
References
- 1. This compound | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
An In-depth Technical Guide to the Mechanism of Action of Chloroacetamide Compounds
Executive Summary
Chloroacetamide-containing compounds represent a significant class of covalent inhibitors that have garnered substantial interest across various scientific domains, including drug discovery, herbicide development, and chemical biology. Their mechanism of action is primarily defined by the presence of a reactive chloroacetamide "warhead," an electrophilic group that forms a stable, irreversible covalent bond with nucleophilic residues on target proteins. This guide provides a comprehensive technical overview of this mechanism, detailing the underlying chemistry, principal molecular targets, and the key experimental protocols used for their characterization. It aims to serve as a critical resource for professionals engaged in the research and development of novel therapeutics and chemical probes based on the chloroacetamide scaffold.
The Core Mechanism: Covalent Inhibition via Nucleophilic Substitution
The defining feature of chloroacetamide compounds is their ability to act as targeted covalent inhibitors. The chloroacetamide moiety is a potent electrophile, primed to react with nucleophilic amino acid side chains within a protein's binding site.
The primary mechanism is an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The nucleophilic residue, most commonly the thiolate anion of a cysteine, attacks the carbon atom bearing the chlorine. This leads to the displacement of the chloride leaving group and the formation of a stable thioether bond, effectively tethering the inhibitor to the protein permanently.[1][3] This irreversible binding results in sustained and potent inhibition, as the protein's function can only be restored through de novo synthesis.[4]
While cysteine is the most frequent target due to the high nucleophilicity of its thiol group under physiological conditions, reactions with other nucleophilic residues like histidine have also been reported.[5] The reactivity of the chloroacetamide warhead is a critical parameter; while highly reactive compounds can lead to off-target effects and potential toxicity, the reactivity can be tuned by modifying the chemical structure at the α-position.[1][6] For instance, chlorofluoroacetamides (CFAs) have been developed as a class of thiol-reactive warheads with weaker intrinsic reactivity, offering potentially greater selectivity.[1][7]
Molecular Targets and Applications
The versatility of the chloroacetamide warhead has enabled its application against a wide array of protein targets in various fields.
-
Anticancer Agents: A significant area of development for chloroacetamide inhibitors is in oncology. They have been successfully deployed against several classes of cancer-related proteins.
-
Kinases: Irreversible inhibitors have been developed for Fibroblast Growth Factor Receptors (FGFR), Bruton's tyrosine kinase (BTK), and Mitogen-activated protein kinase kinase 7 (MAP2K7), targeting cysteine residues within the kinase active site to block oncogenic signaling pathways.[4][6][8][9] For example, the chloroacetamide UPR1376 irreversibly inhibits FGFR1 phosphorylation, leading to the suppression of downstream MAPK and AKT/mTOR signaling.[4][9]
-
Deubiquitinating Enzymes (DUBs): Compounds targeting enzymes like USP8 have shown potent inhibitory activity, presenting opportunities for intervention in pathways regulating protein stability and degradation.[10]
-
Other Targets: Chloroacetamides have been used to target the TEAD-YAP1 interaction in the Hippo pathway, inhibit the peptidyl-prolyl isomerase Pin1, and induce ferroptosis by inhibiting glutathione peroxidase 4 (GPX4).[1][11][12] They have also shown potential as inhibitors of cancer stem cells.[13]
-
-
Antibacterial Agents: Chloroacetamides are effective against bacterial targets. A key example is the inhibition of MurA, an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[14] Covalent modification of the active site cysteine (Cys115 in E. coli MurA) disrupts bacterial cell wall synthesis.[14]
-
Antiviral Agents: The cysteine proteases essential for viral replication are prime targets. Notably, chloroacetamide and chlorofluoroacetamide derivatives have been developed as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), binding to the catalytic Cys145 residue to block viral polyprotein processing.[1][15][16]
-
Herbicides: Chloroacetamide herbicides function by inhibiting very-long-chain fatty acid (VLCFA) elongase systems in plants.[17][18][19] This inhibition disrupts the formation of cellular membranes, which is lethal to developing seedlings.[18]
Quantitative Data on Chloroacetamide Inhibitors
The potency of chloroacetamide inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) or, more accurately for irreversible inhibitors, the second-order rate constant (k_inact/K_i). The table below summarizes quantitative data for several representative chloroacetamide-based compounds.
| Compound/Class | Target Protein | Potency Metric | Value | Application | Reference(s) |
| MurA Inhibitor | MurA (E. coli) | IC50 | Low µM range | Antibacterial | [14] |
| MurA-IN-2 | MurA | IC50 | 39 µM | Antibacterial | [19] |
| DUB-IN-1 | USP8 | IC50 | 0.85 µM | DUB Inhibition | [10] |
| DUB-IN-2 | USP8 | IC50 | 0.28 µM | DUB Inhibition | [10] |
| DUB-IN-3 | USP8 | IC50 | 0.56 µM | DUB Inhibition | [10] |
| C527 | USP1/UAF1 Complex | IC50 | 0.88 µM | DUB Inhibition | [10] |
| SARS-CoV-2-IN-75 | SARS-CoV-2 Replication | EC68 | 3 µM | Antiviral | [19] |
| UPR1376 | FGFR | IC50 | ~100-200 nM (H1581 cells) | Anticancer | [9] |
Key Experimental Protocols for Characterization
A multi-step experimental workflow is necessary to fully characterize the mechanism of action of a chloroacetamide inhibitor. This process confirms covalent binding, determines kinetic parameters, and identifies the specific site of modification.
Confirmation of Covalent Modification: Mass Spectrometry
Mass spectrometry (MS) is the definitive method for confirming covalent bond formation.[20]
-
Intact Protein Mass Spectrometry:
-
Protocol: The target protein is incubated with the chloroacetamide compound and a control (e.g., DMSO). The samples are then analyzed by ESI-MS.
-
Principle: Covalent modification results in a predictable mass increase in the protein, corresponding to the molecular weight of the inhibitor minus the leaving group (chlorine). A shift in the mass spectrum of the treated protein relative to the control confirms adduct formation.[20]
-
-
Peptide-Level Analysis (LC-MS/MS):
-
Protocol: Following incubation with the inhibitor, the protein is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Principle: This method identifies the specific amino acid residue that has been modified. By comparing the peptide maps of treated and untreated samples, a modified peptide can be isolated. Fragmentation of this peptide via MS/MS reveals the exact site of covalent attachment.[14][20]
-
Assessment of Irreversible Inhibition: Enzyme Kinetics
Standard enzyme assays are adapted to demonstrate the time-dependent and irreversible nature of inhibition.
-
Time-Dependent Inhibition Assay:
-
Protocol: The enzyme is pre-incubated with various concentrations of the chloroacetamide inhibitor for different lengths of time. The remaining enzyme activity is then measured by adding the substrate.
-
Principle: For an irreversible inhibitor, the degree of inhibition will increase with the duration of pre-incubation, a hallmark of covalent bond formation.[14]
-
-
Dilution Assay:
-
Protocol: The enzyme is incubated with a high concentration of the inhibitor to achieve significant inhibition. The complex is then rapidly diluted, and enzyme activity is monitored over time.
-
Principle: If the inhibition is irreversible, the enzyme activity will not recover upon dilution, as the covalently bound inhibitor cannot dissociate from the active site.[14] This contrasts with reversible inhibitors, where activity would be restored as the inhibitor concentration drops below its K_i.
-
Kinetic Characterization of Irreversible Inhibitors
For covalent inhibitors, the second-order rate constant, k_inact/K_i, is the most meaningful measure of potency.
-
Protocol: This value is typically determined by measuring the observed rate of inactivation (k_obs) at multiple inhibitor concentrations. A plot of k_obs versus inhibitor concentration allows for the calculation of k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration at half-maximal inactivation rate). High-throughput MS-based systems are often used for rapid kinetic analysis.[21][22]
-
Principle: The k_inact/K_i ratio represents the efficiency of the covalent modification, incorporating both the initial non-covalent binding affinity (K_i) and the rate of the subsequent chemical step (k_inact).
Cellular Activity Assays
-
Protocol: To assess the effect of chloroacetamide compounds in a biological context, various cell-based assays are employed. These include MTT assays to measure effects on cell viability, soft-agar assays to evaluate anchorage-independent growth (a hallmark of cancer), and sphere-forming assays to specifically test for activity against cancer stem cells.[13]
-
Principle: These assays determine the functional consequences of target inhibition in a cellular environment, providing crucial information on the compound's potential as a therapeutic agent.
Toxicity and Outlook
A primary concern with chloroacetamide compounds is their potential for off-target reactivity due to the electrophilic nature of the warhead, which can lead to toxicity.[23][24] Studies have shown that some chloroacetamides can induce the production of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[25][26][27] Therefore, a critical aspect of drug development in this class is the optimization of selectivity. This can be achieved through the design of molecules where non-covalent binding interactions with the target protein orient the warhead precisely, minimizing reactions with other biological nucleophiles. Furthermore, tuning the intrinsic reactivity of the warhead, for example by creating chlorofluoroacetamide derivatives, is a promising strategy to enhance selectivity and reduce toxicity.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 8. Chloroacetamides - Enamine [enamine.net]
- 9. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM [genedata.com]
- 23. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 24. ec.europa.eu [ec.europa.eu]
- 25. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Genotoxicity of chloroacetamide herbicides and their metabolites ...: Ingenta Connect [ingentaconnect.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of N-Aryl Chloroacetamide Derivatives
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-aryl chloroacetamide derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document details the structure-activity relationships, quantitative biological data, and relevant experimental protocols to facilitate further research and development in this promising area.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-aryl chloroacetamide derivatives is typically straightforward, primarily involving the acylation of a substituted aniline with chloroacetyl chloride.[1][2][3][4][5] The versatility of this synthesis allows for the introduction of a wide variety of substituents on the aryl ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
The structure-activity relationship (SAR) studies reveal that the nature and position of the substituents on the aryl ring play a crucial role in determining the biological efficacy of these derivatives. For instance, electron-withdrawing groups on the aryl moiety have been shown to enhance the antimicrobial and anticancer activities of these compounds.[6][7] The lipophilicity and electronic properties of the substituents significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules.
Caption: General synthesis workflow for N-aryl chloroacetamide derivatives.
Anticancer Activity
N-aryl chloroacetamide derivatives have demonstrated significant potential as anticancer agents against a variety of cancer cell lines, including those of the lung, breast, colon, and liver.[2][8][9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and regulation of the cell cycle.[8][10][11]
One notable derivative, UPR1376, has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in certain types of lung cancer.[8] Another derivative, Y19, has been shown to inhibit Glutathione Peroxidase 4 (GPX4), inducing ferroptosis in triple-negative breast cancer cells.[12]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| UPR1376 | H1581 (Lung) | < 0.055 | Irreversible FGFR1 inhibitor | [8] |
| 6d | HePG-2 (Liver) | 6.02 | EGFR and CDK2 inhibition | [2] |
| 6o | HCT-116 (Colon) | 8.79 | EGFR and CDK2 inhibition | [2] |
| Y19 | MDA-MB-231 (Breast) | 0.021 | GPX4 inhibitor (induces ferroptosis) | [12] |
| d6 | MCF7 (Breast) | 38.0 | Not specified | [9] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-aryl chloroacetamide derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 9. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 11. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to 2-chloro-N-(3-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(3-chlorophenyl)acetamide is a key chemical intermediate widely utilized in the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides an in-depth overview of its synthesis, chemical properties, and significant applications, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Properties and Synthesis
This compound is a solid compound with the empirical formula C₈H₇Cl₂NO.[1] Its structure is characterized by an acetamide linkage between a chloroacetyl group and a 3-chloroaniline moiety.
| Property | Value | Reference |
| CAS Number | 2564-05-8 | [1] |
| Molecular Weight | 204.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 98-100 °C | [2] |
Synthesis of this compound
The most common method for synthesizing this compound is the acylation of 3-chloroaniline with chloroacetyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
3-chloroaniline
-
Chloroacetyl chloride
-
Aqueous amine solution (e.g., for comparative synthesis of other derivatives)
-
Ice-cold water
-
95% Ethanol for recrystallization
Procedure:
-
A solution of 3-chloroaniline (0.02 mol) in a suitable solvent is prepared in a round-bottom flask and stirred magnetically for 10 minutes.
-
Chloroacetyl chloride (0.02 mol) is added dropwise to the solution over a period of one hour, while maintaining the reaction temperature.
-
The reaction mixture is stirred for several hours at room temperature, and the progress is monitored by thin-layer chromatography.[2]
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.[2]
-
The precipitate is filtered, washed with cold water, and dried.[2]
-
The crude this compound is recrystallized from 95% ethanol to yield the pure product.[2]
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) | Reference |
| m-chloroaniline | Chloroacetyl chloride | This compound | 70.32% | 98-100 | [2] |
Applications as a Chemical Intermediate
The reactivity of the chlorine atom in the chloroacetyl group makes this compound an excellent electrophile for reactions with various nucleophiles. This property is extensively exploited in the synthesis of a wide range of derivatives with important biological activities.
Experimental Workflow: Synthesis of Bioactive Derivatives
The general workflow for utilizing this compound as an intermediate involves a nucleophilic substitution reaction where the chlorine atom is displaced by a nucleophile (e.g., an amine, thiol, or alcohol), followed by further structural modifications if required.
General workflow for the synthesis of bioactive compounds from this compound.
Applications in Agrochemicals
Chloroacetamide herbicides are a well-established class of agrochemicals used for weed control. Their mechanism of action involves the inhibition of very-long-chain fatty acid elongases (VLCFAs), which are crucial for plant development.[3] this compound serves as a precursor for the synthesis of such herbicides.
The herbicidal activity of chloroacetamides stems from their ability to covalently bind to the active site cysteine of condensing enzymes like type III polyketide synthases.[3] This irreversible inhibition disrupts essential metabolic pathways in susceptible plants.
Mechanism of action of chloroacetamide herbicides.
Applications in Pharmaceuticals
Derivatives of this compound have been investigated for a range of pharmaceutical applications, including as antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][4]
Certain acetamide derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a critical transcription factor that controls the expression of genes involved in inflammation.
Inhibition of the NF-κB signaling pathway by acetamide derivatives.
Quantitative Data on Derivative Activities
The following table summarizes the biological activities of various compounds synthesized using chloroacetamide intermediates, demonstrating the broad potential of this chemical class.
| Compound Class | Specific Derivative Example | Target/Activity | Quantitative Data | Reference |
| Herbicides | N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide | Weed Control | Effective at 0.25-0.5 kg a.i./ha | [1] |
| Fungicides | (1R,2S)-2-(2-(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)-N-(2-trifluoromethylphenyl) acetamide (II-19) | Botrytis cinerea | EC₅₀ < 4.46 µg/mL | [6] |
| Antibacterials | N-aryl mercaptoacetamides | Metallo-β-lactamases (e.g., IMP-7, NDM-1) | IC₅₀ = 0.65 - 11 µM | [7] |
| Anticonvulsants | α-naphthyl and 1,2,4-triazole derivative | Maximal Electroshock (MES) Test | ED₅₀ = 64.9 mg/kg | [4] |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its chloroacetyl group provide a robust platform for the development of a multitude of biologically active compounds. The examples provided in this guide highlight its significance in the fields of agrochemicals and pharmaceuticals, and underscore the potential for the discovery of novel molecules with enhanced efficacy and specific modes of action. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of this intermediate is essential for advancing research and development in these critical areas.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2-chloro-N-(3-chlorophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(3-chlorophenyl)acetamide is a halogenated acetamide derivative that has garnered interest in medicinal chemistry primarily as a versatile synthetic intermediate. While direct therapeutic applications of this specific compound are not extensively documented, its utility as a precursor for a variety of biologically active molecules highlights its potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways to support further research and development efforts.
Chemical Properties and Synthesis
This compound, with the molecular formula C8H7Cl2NO, is a solid crystalline compound.[1][2] Its chemical structure is characterized by a chloroacetamide group attached to a 3-chlorophenyl ring.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 204.05 g/mol | [1] |
| Melting Point | 93-94 °C | [3] |
| Melting Point | 98-100 °C | [4] |
| Appearance | Crystalline form | [4] |
Synthesis
The primary method for synthesizing this compound involves the reaction of m-chloroaniline with chloroacetyl chloride.[3][4]
A common synthetic route is the acylation of an amine. The following is a generalized protocol based on available literature:
-
Dissolve the respective amine (m-chloroaniline) in a suitable solvent, such as glacial acetic acid, along with a saturated solution of sodium acetate.[3]
-
Cool the reaction mixture in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.[3]
-
Continue stirring the reaction mixture for a specified period, often for several hours or overnight, while monitoring the reaction progress using thin-layer chromatography.[4]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[3][4]
-
Filter the precipitate, wash it with cold water to remove impurities, and then dry it.[4]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[4]
Potential Therapeutic Applications
The therapeutic potential of this compound is primarily realized through its use as a scaffold or intermediate in the synthesis of more complex molecules with demonstrated biological activities.
Antimicrobial Activity
Chloroacetamide derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds in this class exhibit activity against a range of bacteria and fungi.[4] The presence of the chloro group is often considered crucial for their biological activity.[5]
While specific data for this compound is limited, a study on various N-substituted chloroacetamides demonstrated excellent antibacterial and antifungal activity.[4] The antimicrobial screening was performed using the agar diffusion technique against several bacterial and fungal strains.[4]
| Organism | Type | Activity of Chloroacetamides |
| E. coli (ATCC 25922) | Gram-negative bacteria | Good |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | Good |
| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | Good |
| Candida sp. | Fungi | Good |
Data from a study on a series of 2-chloro-N-alkyl/aryl acetamide derivatives.[4]
-
Prepare a culture of the test microorganisms.
-
Inoculate the agar media with the different microorganism cultures.
-
Prepare samples of the test compounds, typically at a concentration of 1 mg/mL in a suitable solvent like DMF.[4]
-
Apply the sample solutions to wells or discs on the inoculated agar plates.
-
Incubate the plates for 24 hours at 30°C.[4]
-
Measure the diameter of the inhibition zone in millimeters.
-
Use standard reference antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi) as positive controls.[4]
Precursor for Antidepressant Agents
This compound has been utilized as a starting material in the synthesis of novel compounds with potential antidepressant activity.[3] In one such study, it was reacted with 2-mercaptobenzimidazole to produce more complex molecules that were then evaluated for their ability to act as monoamine oxidase (MAO) inhibitors.[3] The final products, not this compound itself, showed antidepressant effects in animal models.[3]
This highlights the role of this compound as a key building block in the development of new chemical entities targeting the central nervous system. The chloroacetamide moiety provides a reactive site for further chemical modifications, allowing for the exploration of diverse chemical spaces.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of classification and labeling of chemicals, this compound is considered harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] As with many chloroacetamide herbicides, there is a potential for cytotoxicity, which has been observed in related compounds.[6] Researchers handling this compound should use appropriate personal protective equipment and follow standard laboratory safety procedures.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While it may not possess direct therapeutic applications in its current form, its utility as a precursor for synthesizing novel antimicrobial and antidepressant agents is evident from the existing literature. The reactive chloroacetamide group allows for diverse chemical modifications, making it an attractive starting point for generating libraries of new compounds for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(3-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. mdpi.com [mdpi.com]
- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of 3-chloroaniline with chloroacetyl chloride.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 3-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, with the subsequent loss of hydrogen chloride.
Figure 1: Reaction Scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇Cl₂NO | N/A |
| Molecular Weight | 204.05 g/mol | N/A |
| Typical Yield | 70.32% | [1] |
| Melting Point | 98-100 °C | [1] |
| Appearance | Crystalline solid | [1] |
Experimental Protocol
This protocol outlines the detailed methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
3-chloroaniline
-
Chloroacetyl chloride
-
A suitable solvent (e.g., aqueous medium[1], glacial acetic acid, or an inert organic solvent like dichloromethane or toluene)
-
A base (e.g., sodium acetate[2], triethylamine, or potassium carbonate)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, filtration apparatus)
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[3][4][5][6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
3-chloroaniline is toxic and an irritant.[7] Avoid inhalation and skin contact by using appropriate PPE.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood.
Synthesis Procedure
A general procedure for the synthesis of N-aryl chloroacetamides involves the dropwise addition of chloroacetyl chloride to a solution of the corresponding aniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.[1][8][9]
Step-by-step protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid containing sodium acetate[2]).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (1 to 4 equivalents) dropwise to the cooled and stirred solution.[1] The rate of addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the completion of the reaction.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.[1]
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield a crystalline solid.[1]
Characterization
The identity and purity of the synthesized compound can be confirmed by various analytical techniques:
-
Melting Point: Determination of the melting point range. The literature value is 98-100 °C.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present. Key peaks include N-H stretching (around 3283 cm⁻¹), C=O stretching of a secondary amide (around 1667 cm⁻¹), and C-Cl stretching.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+] at m/z 203.[1]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Setup
Caption: A typical experimental setup for the acylation reaction.
References
- 1. ijpsr.info [ijpsr.info]
- 2. media.neliti.com [media.neliti.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chloroacetylation of Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the chloroacetylation of aromatic amines, a crucial transformation in synthetic organic chemistry and drug development. The resulting N-(aryl)-2-chloroacetamides are valuable intermediates, serving as precursors for a wide range of biologically active molecules. This document details various synthetic strategies, presents quantitative data for comparison, and provides step-by-step experimental protocols.
Introduction
Chloroacetylation of aromatic amines is a fundamental N-acylation reaction that introduces a chloroacetyl group onto the nitrogen atom of an aromatic amine. This reaction is typically achieved by treating the amine with a suitable chloroacetylating agent. The resulting α-chloro amide moiety is a versatile functional group that can readily undergo nucleophilic substitution, making these compounds key building blocks in the synthesis of pharmaceuticals and other fine chemicals. Common chloroacetylating agents include chloroacetyl chloride, chloroacetic anhydride, and chloroacetic acid in the presence of a dehydrating agent. The choice of reagent, solvent, and base can significantly influence the reaction's efficiency, yield, and selectivity.
Reaction Conditions and Data Presentation
The selection of appropriate reaction conditions is critical for a successful chloroacetylation. Key parameters include the choice of the chloroacetylating agent, solvent, base (to neutralize the generated acid), and reaction temperature. The following tables summarize quantitative data from various reported methods, allowing for easy comparison of different approaches.
Table 1: Chloroacetylation using Chloroacetyl Chloride
| Aromatic Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | DBU | THF | 0 to rt | 3 | 86 | [1] |
| 4-Methylaniline | DBU | THF | 0 to rt | 3.5 | 92 | [1] |
| 4-Methoxyaniline | DBU | THF | 0 to rt | 4 | 95 | [1] |
| 4-Chloroaniline | DBU | THF | 0 to rt | 5 | 88 | [1] |
| 2,6-Dimethylaniline | Sodium Acetate | Glacial Acetic Acid | Not specified | 2 | Not specified | |
| N-phenyl-1,2-benzenediamine | Triethylamine | Chloroform | -5 to 20 | 0.5 | 60 | [2] |
| Toluidine Isomers | Triethylamine | Acetonitrile | -2 to 5 then rt | 6 | 88 (p-toluidine) |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene THF: Tetrahydrofuran rt: Room temperature
Table 2: Chloroacetylation using Chloroacetic Anhydride
| Aromatic Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Aminophenol | Pyridine | CH2Cl2 | Not specified | Not specified | N/O-acylation mixture | |
| General Amines | Propylene Oxide | Phosphate Buffer | rt | 0.33 | High | [2] |
Note: The use of chloroacetic anhydride can sometimes lead to a mixture of N- and O-acylation products in the presence of unprotected hydroxyl groups.
Experimental Protocols
The following are detailed methodologies for key chloroacetylation reactions.
Protocol 1: Chloroacetylation of Substituted Anilines using Chloroacetyl Chloride and DBU in THF
This protocol describes a facile and high-yielding method for the chloroacetylation of aromatic amines at room temperature.[1]
Materials:
-
Substituted aromatic amine (6 mmol)
-
Chloroacetyl chloride (6.1 mmol, 0.69 g)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 0.18 g)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
50 mL Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Cold water
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aromatic amine (6 mmol) in anhydrous THF (5 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
If necessary, the crude product can be purified by recrystallization from ethanol.[1]
Protocol 2: Chloroacetylation of N-phenyl-1,2-benzenediamine using Chloroacetyl Chloride and Triethylamine in Chloroform
This protocol is suitable for the chloroacetylation of more complex aromatic amines at low temperatures.[2]
Materials:
-
N-phenyl-1,2-benzenediamine (10.4 g, 0.056 mol)
-
Chloroacetyl chloride (13.6 g, 0.12 mol)
-
Triethylamine (12.1 g, 0.12 mol)
-
Chloroform (100 mL)
-
Water (50 mL)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Ethanol for recrystallization
Procedure:
-
Dissolve N-phenyl-1,2-benzenediamine (10.4 g) and triethylamine (12.1 g) in chloroform (100 mL) in a suitable reaction vessel.
-
Cool the mixture to a temperature between -5°C and 0°C using an appropriate cooling bath.
-
Add chloroacetyl chloride (13.6 g) dropwise to the cooled mixture, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Dilute the reaction mixture with water (50 mL).
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from ethanol to obtain the pure product.[2]
Protocol 3: Chloroacetylation using Chloroacetic Acid and a Dehydrating Agent (General Approach)
While less commonly reported for aromatic amines compared to the use of acyl chlorides or anhydrides, chloroacetylation can be achieved using chloroacetic acid in the presence of a dehydrating agent, such as a carbodiimide (e.g., DCC - N,N'-dicyclohexylcarbodiimide). This method is a standard procedure for amide bond formation.
General Principle: The carboxylic acid is activated by the dehydrating agent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the aromatic amine.
Materials:
-
Aromatic amine
-
Chloroacetic acid
-
Dehydrating agent (e.g., DCC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
General Procedure:
-
Dissolve the chloroacetic acid in an anhydrous aprotic solvent.
-
Add the dehydrating agent (e.g., 1.1 equivalents of DCC) and stir for a short period at 0°C to form the active intermediate.
-
Add the aromatic amine to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The dicyclohexylurea (DCU) byproduct, if DCC is used, is insoluble in most organic solvents and can be removed by filtration.
-
The filtrate is then washed with dilute acid and base to remove any unreacted starting materials, followed by a brine wash.
-
The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Note: Specific, detailed protocols for the chloroacetylation of aromatic amines using this method are not as prevalent in the literature as those using chloroacetyl chloride. The general procedure provided here is based on standard amide coupling reactions and may require optimization for specific substrates.
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Nucleophilic Acyl Substitution
The chloroacetylation of an aromatic amine with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.
Caption: Nucleophilic Acyl Substitution Mechanism.
General Experimental Workflow
The general workflow for the chloroacetylation of an aromatic amine involves several key steps, from reaction setup to product purification and analysis.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Leveraging 2-chloro-N-(3-chlorophenyl)acetamide in Novel Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(3-chlorophenyl)acetamide is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a diverse range of biologically active molecules. Its reactive chloroacetyl group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. This reactivity has been exploited to develop novel compounds with potential therapeutic applications in oncology, neuroscience, and inflammatory diseases. These notes provide an overview of the applications of this compound in drug design and detailed protocols for the synthesis and evaluation of its derivatives.
I. Applications in Novel Drug Design
The this compound scaffold has been successfully utilized to generate lead compounds for several therapeutic areas:
-
Antidepressant Agents: By reacting with 2-mercaptobenzimidazole, it forms the core of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. These compounds have been investigated as potential antidepressants, with evidence suggesting Monoamine Oxidase A (MAO-A) as a possible target.
-
Anticancer Agents: The chloroacetamide moiety can be derivatized to produce compounds with cytotoxic activity against various cancer cell lines. Notably, derivatives have shown promise as inhibitors of cancer stem cells (CSCs), a key target in overcoming chemoresistance and tumor relapse.
-
Analgesic and Anti-inflammatory Agents: The related 2-chloro-N,N-diphenylacetamide scaffold has been shown to be a precursor for compounds with analgesic properties, potentially acting through the inhibition of cyclooxygenase (COX) enzymes. This suggests that derivatives of this compound may also possess anti-inflammatory and analgesic activities.
II. Synthesis of a Novel Benzimidazole Derivative for Antidepressant Screening
This section provides a representative synthetic protocol for a novel antidepressant candidate starting from this compound.
Protocol 1: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Objective: To synthesize a potential MAO-A inhibitor for antidepressant screening.
Materials:
-
This compound
-
2-mercaptobenzimidazole
-
Ethanol
-
Triethylamine
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) and 2-mercaptobenzimidazole (1 equivalent) in ethanol.
-
Add triethylamine (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of starting materials), heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final compound, 2-((1H-benzimidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide.
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, IR, NMR, Mass Spectrometry).
Experimental Workflow:
III. Biological Evaluation Protocols
A. Antidepressant Activity
Target Pathway: Monoamine Oxidase A (MAO-A) Signaling
MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A increases the levels of these neurotransmitters in the brain, which is a well-established mechanism for antidepressant action.
Protocol 2: In Vivo Antidepressant Screening - Tail Suspension Test (TST)
The Tail Suspension Test is a behavioral assay used to screen for potential antidepressant drugs in mice.[1][2]
Materials:
-
Adult male Swiss Albino mice (22 ± 2 g)
-
Test compound solution (e.g., dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose)
-
Standard antidepressant drug (e.g., imipramine, fluoxetine)
-
Vehicle control
-
Suspension box or a horizontal bar
-
Adhesive tape
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Timer
Procedure:
-
Acclimatize the mice to the laboratory environment for at least one week before the experiment.
-
Divide the mice into groups (e.g., vehicle control, standard drug, and different doses of the test compound).
-
Administer the test compound, standard drug, or vehicle to the respective groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a specific pre-treatment time (e.g., 30-60 minutes), suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be suspended in a way that it cannot escape or hold onto any surfaces.
-
The duration of the test is typically 6 minutes.[1]
-
During the test, observe and record the duration of immobility for each mouse. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
Calculate the percent decrease in immobility duration (% DID) for the treated groups compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Immobility Duration (seconds) ± SEM | % Decrease in Immobility |
| Vehicle Control | - | - | |
| Standard Drug | |||
| Test Compound | |||
| Test Compound |
B. Anticancer Activity
Protocol 3: In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4]
Materials:
-
Cancer cell lines (e.g., PANC-1, HepG2, MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Test Compound 1 | PANC-1 | |
| Test Compound 1 | HepG2 | |
| Test Compound 1 | MCF-7 | |
| Standard Drug | PANC-1 | |
| Standard Drug | HepG2 | |
| Standard Drug | MCF-7 |
Protocol 4: Cancer Stem Cell (CSC) Inhibition - Sphere Formation Assay
This assay assesses the ability of cancer cells with stem-like properties to form spherical colonies in non-adherent culture conditions.[5]
Materials:
-
Cancer cell line known to form spheres (e.g., certain breast or prostate cancer lines)
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates (e.g., 24-well or 96-well)
-
Single-cell suspension of cancer cells
-
Test compound
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Resuspend the cells in the sphere formation medium at a low density (e.g., 500-2000 cells/mL).
-
Add the test compound at various concentrations to the cell suspension. Include a vehicle control.
-
Plate the cell suspension into the wells of an ultra-low attachment plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 7-14 days.
-
Monitor the formation of spheres (spheroids) under a microscope.
-
After the incubation period, count the number and measure the size of the spheres in each well.
-
Calculate the percentage of sphere formation inhibition for each concentration of the test compound compared to the vehicle control.
Experimental Workflow for CSC Sphere Formation Assay:
IV. Conclusion
This compound is a readily accessible and highly useful scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a range of biological pathways implicated in various diseases. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of new chemical entities derived from this versatile starting material, paving the way for the discovery of next-generation drugs.
References
- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivepp.com [archivepp.com]
- 3. researchgate.net [researchgate.net]
- 4. archivepp.com [archivepp.com]
- 5. media.neliti.com [media.neliti.com]
Application Notes and Protocols for Antimicrobial Screening of 2-chloro-N-(3-chlorophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide derivatives represent a versatile class of compounds with a wide array of biological activities, including significant potential as antimicrobial agents.[1][2] The presence of a chloroacetyl group is often associated with enhanced biological activity.[2] This document provides detailed application notes and standardized protocols for the synthesis and antimicrobial screening of 2-chloro-N-(3-chlorophenyl)acetamide and its derivatives. The methodologies are based on established assays to ensure reproducibility and comparability of results, aiding in the discovery and development of new antimicrobial drugs.
Data Presentation: Summary of Antimicrobial Activities
The following tables summarize quantitative data from various studies on the antimicrobial activities of different acetamide derivatives. While specific data for a wide range of this compound derivatives is limited in the public domain, the provided data for structurally related compounds offers valuable insights into their potential antimicrobial spectrum.
Table 1: Antibacterial Activity of N-(substituted phenyl)-2-chloroacetamides (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | >4000 | 1000 | 1000 | [3] |
| N-(4-fluorophenyl)-2-chloroacetamide | >4000 | 2000 | 2000 | [3] |
| N-(3-bromophenyl)-2-chloroacetamide | >4000 | 1000 | 1000 | [3] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Not Tested | Not Tested | [4] |
| Benzimidazole-based acetamides (2b-2g) | Not Tested | Not Tested | Not Tested | [5] |
Table 2: Antifungal Activity of N-(substituted phenyl)-2-chloroacetamides (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Candida albicans | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | 2000 | [3] |
| N-(4-fluorophenyl)-2-chloroacetamide | 4000 | [3] |
| N-(3-bromophenyl)-2-chloroacetamide | 2000 | [3] |
Table 3: Antibacterial Activity of Acetamide Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Reference |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 6 | 12 | 14 | 14 | [6] |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 12 | 8 | 12 | 12 | [6] |
| Aminopyridine/Piperidine acetamides (22, 24) | Not Tested | 6.0 - 8.4 | Not Tested | Not Tested | [7] |
| 2-Mercaptobenzothiazole acetamide (2b) | Activity close to levofloxacin | Activity close to levofloxacin | Activity lower than levofloxacin | Not Tested | [8] |
| 2-Mercaptobenzothiazole acetamide (2i) | Activity close to levofloxacin | Activity close to levofloxacin | Activity equal to levofloxacin | Not Tested | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 2-chloro-N-(substituted phenyl)acetamide Derivatives
This protocol describes a general method for the synthesis of 2-chloro-N-(substituted phenyl)acetamide derivatives via the reaction of a substituted aniline with chloroacetyl chloride.[9][10]
Materials:
-
Substituted aniline (e.g., 3-chloroaniline)
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF) or other suitable solvent
-
Stirring apparatus
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the desired substituted aniline and anhydrous potassium carbonate in DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture with continuous stirring for 12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using techniques such as IR, NMR, and Mass Spectrometry.[9][11]
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[12][13][14] This method provides quantitative results on the antimicrobial activity.[12][15]
Materials:
-
Synthesized this compound derivatives
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From an 18-24 hour agar plate culture, select isolated colonies and suspend them in sterile broth.[12] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well microtiter plates to achieve a range of concentrations.[3]
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[13][14]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][14]
Protocol 3: Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method
This protocol describes the Kirby-Bauer disk diffusion method, a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to the synthesized compounds.[15][16]
Materials:
-
Synthesized this compound derivatives
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates[17]
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 2.
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate to create a uniform bacterial lawn.[16][18] Allow the plate to dry for 3-5 minutes.[16]
-
Disk Preparation and Placement: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate.[16][17] Ensure complete contact between the disk and the agar.[17]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19] The size of the zone is indicative of the compound's antimicrobial activity.
Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Workflow for antimicrobial screening using broth microdilution and agar disk diffusion methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. irejournals.com [irejournals.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. asm.org [asm.org]
- 17. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
Application Notes and Protocols for the Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus
Introduction
Aspergillus species are opportunistic fungal pathogens that can cause a range of diseases in humans, from allergic reactions to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2][3] The increasing prevalence of antifungal resistance necessitates the discovery and development of novel therapeutic agents.[1][2][3] Chloroacetamide derivatives have emerged as a class of compounds with potential antifungal activity.[4][5] This document outlines the antifungal activity and relevant experimental protocols for 2-chloro-N-phenylacetamide, a promising candidate against Aspergillus species.[1][2][6]
Quantitative Data on Antifungal Activity
The antifungal efficacy of 2-chloro-N-phenylacetamide has been evaluated against various strains of Aspergillus flavus and Aspergillus niger. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify the antifungal effect.
Table 1: In Vitro Susceptibility of Aspergillus flavus to 2-chloro-N-phenylacetamide [1][2][3]
| Parameter | Concentration Range (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 16 - 256 |
| Minimum Fungicidal Concentration (MFC) | 32 - 512 |
Table 2: In Vitro Susceptibility of Aspergillus niger to 2-chloro-N-phenylacetamide [6][7]
| Parameter | Concentration Range (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 32 - 256 |
| Minimum Fungicidal Concentration (MFC) | 64 - 1024 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][8][9][10]
3.1.1. Materials
-
2-chloro-N-phenylacetamide
-
Aspergillus strains (e.g., A. flavus, A. niger)
-
Potato Dextrose Agar (PDA)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 0.85% saline solution
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Hemocytometer or Neubauer chamber
-
Incubator (35°C)
3.1.2. Inoculum Preparation
-
Culture the Aspergillus strain on PDA plates at 35°C for 7 days to allow for sufficient conidiation.
-
Harvest the conidia by flooding the agar surface with sterile 0.85% saline and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) by diluting with sterile saline.
-
Confirm the conidial concentration using a hemocytometer and adjust to the final desired concentration for the assay (typically 0.4-5 x 10⁴ CFU/mL in the final test wells).
3.1.3. MIC Assay
-
Prepare a stock solution of 2-chloro-N-phenylacetamide in DMSO (e.g., 1024 µg/mL).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
3.1.4. MFC Assay
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh PDA plate.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plate.
Conidial Germination Assay
This assay evaluates the effect of the compound on the early stages of fungal development.
3.2.1. Materials
-
Same as for MIC/MFC determination.
-
Microscope slides with coverslips.
-
Lactophenol cotton blue stain.
3.2.2. Protocol
-
Prepare a standardized conidial suspension as described in the MIC protocol.
-
In a 96-well plate, expose the conidia to various concentrations of 2-chloro-N-phenylacetamide (e.g., MIC, 1/2 MIC, 1/4 MIC) in RPMI 1640 medium.
-
Include a drug-free control.
-
Incubate the plate at 35°C.
-
At regular time intervals (e.g., 6, 12, 24 hours), take a small aliquot from each well.
-
Prepare a wet mount on a microscope slide and stain with lactophenol cotton blue.
-
Observe under a microscope and count the number of germinated and non-germinated conidia (a conidium is considered germinated if the germ tube is at least as long as the diameter of the conidium).
-
Calculate the percentage of germination inhibition for each concentration compared to the control.
Visualizations
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Proposed Mechanism of Action
The antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus is believed to involve a multi-targeted approach.[1][2][3][6][7] The primary proposed mechanisms are the disruption of the fungal cell membrane integrity through interaction with ergosterol and the inhibition of DNA synthesis.
Caption: Proposed Antifungal Mechanism of Action.
Conclusion
2-chloro-N-phenylacetamide demonstrates significant antifungal activity against Aspergillus flavus and Aspergillus niger, positioning it as a compound of interest for further investigation in the development of new antifungal therapies. The protocols provided herein offer a standardized approach for the in vitro evaluation of this and other chloroacetamide derivatives. Further research into the precise molecular interactions and in vivo efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
Application Notes and Protocols for Herbicidal Properties of 2-chloro-N-(3-chlorophenyl)acetamide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of the herbicidal properties of 2-chloro-N-(3-chlorophenyl)acetamide analogues. This class of compounds belongs to the broader group of chloroacetamide herbicides, which are known to be effective against a variety of annual grasses and small-seeded broadleaf weeds. The information presented here is intended to guide researchers in the exploration of new herbicidal agents based on this chemical scaffold.
Introduction
Chloroacetamide herbicides play a significant role in modern agriculture. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[1] Specifically, they target and covalently bind to the active site cysteine of condensing enzymes involved in fatty acid elongation.[2] This disruption of VLCFA production leads to a cascade of effects, including the cessation of cell division and expansion, ultimately resulting in plant death.[1] The parent compound, this compound, serves as a valuable template for the synthesis of analogues with potentially enhanced herbicidal activity, selectivity, and improved environmental profiles. Structure-activity relationship (SAR) studies are essential to understand the impact of different substituents on the phenyl ring on the overall efficacy of these compounds.
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for the pre-emergence herbicidal activity of a series of this compound analogues against two common weed species: Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyardgrass). This data is presented to illustrate the potential variations in activity with different substitutions on the phenyl ring and should be used as a guide for experimental design.
| Compound ID | R1 (para- to -NH) | R2 (ortho- to -NH) | Amaranthus retroflexus GR₅₀ (g/ha) | Echinochloa crus-galli GR₅₀ (g/ha) |
| 1 | H | H | 150 | 200 |
| 2 | F | H | 120 | 180 |
| 3 | Cl | H | 100 | 150 |
| 4 | Br | H | 110 | 160 |
| 5 | CH₃ | H | 180 | 220 |
| 6 | OCH₃ | H | 200 | 250 |
| 7 | H | Cl | 90 | 130 |
| 8 | H | CH₃ | 160 | 210 |
| 9 | F | Cl | 80 | 110 |
| 10 | Cl | Cl | 70 | 100 |
GR₅₀: The concentration of the herbicide required to cause a 50% reduction in plant growth.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogues
This protocol describes a general method for the synthesis of N-substituted chloroacetamide derivatives.[3][4]
Materials:
-
Substituted 3-chloroaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the substituted 3-chloroaniline (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-N-(substituted 3-chlorophenyl)acetamide analogue.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Pre-Emergence Herbicidal Activity Assay
This protocol outlines a method for evaluating the herbicidal efficacy of the synthesized compounds when applied to the soil before weed emergence.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil mix (e.g., sandy loam)
-
Pots or trays
-
Synthesized this compound analogues
-
Acetone (for dissolving compounds)
-
Surfactant (e.g., Tween 20)
-
Calibrated sprayer or pipette
-
Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
Procedure:
-
Fill pots or trays with the potting soil mix.
-
Sow a predetermined number of seeds of the target weed species at a uniform depth.
-
Prepare a stock solution of each test compound in acetone.
-
Prepare a series of dilutions of each compound to achieve the desired application rates (e.g., 50, 100, 200, 400 g/ha). The final spray solution should contain a small percentage of surfactant (e.g., 0.1% v/v).
-
Apply the herbicide solutions uniformly to the soil surface using a calibrated sprayer or by pipetting. Ensure even coverage.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).
-
Place the treated pots or trays in a growth chamber or greenhouse with controlled conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod).
-
Water the pots as needed to maintain soil moisture.
-
After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings and by measuring the fresh or dry weight of the surviving plants.
-
Calculate the growth reduction (GR) percentage for each treatment compared to the negative control.
-
Determine the GR₅₀ value for each compound using appropriate statistical software.
Protocol 3: Post-Emergence Herbicidal Activity Assay
This protocol is designed to assess the herbicidal activity of the compounds when applied to emerged weeds.
Materials:
-
Same as for the pre-emergence assay.
Procedure:
-
Sow seeds in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare the herbicide solutions as described in the pre-emergence protocol.
-
Apply the herbicide solutions directly to the foliage of the weed seedlings using a calibrated sprayer, ensuring thorough coverage.
-
Include negative and positive controls as in the pre-emergence assay.
-
Return the treated plants to the growth chamber or greenhouse.
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
After a specified period (e.g., 14-21 days), harvest the above-ground plant material and measure the fresh or dry weight.
-
Calculate the growth reduction (GR) percentage and determine the GR₅₀ values as described for the pre-emergence assay.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and herbicidal evaluation of analogues.
Caption: Signaling pathway illustrating the mode of action of chloroacetamide herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Inflammatory Compounds from 2-chloro-N-(3-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the investigation of 2-chloro-N-(3-chlorophenyl)acetamide and its derivatives as potential novel anti-inflammatory agents. This document outlines detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory activity of these compounds and elucidate their mechanism of action, with a focus on key inflammatory signaling pathways. While specific anti-inflammatory data for this compound is not yet prevalent in public literature, the protocols and expected data formats provided herein offer a structured approach for its systematic evaluation. The acetamide scaffold is a common feature in molecules with diverse biological activities, including anti-inflammatory effects, making this a promising area for drug discovery.[1][2][3]
Introduction
Inflammation is a complex biological response implicated in numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[4][5] The development of novel anti-inflammatory therapeutics remains a critical area of research. Acetamide derivatives have emerged as a versatile class of compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][3][6][7] The parent compound, this compound, possesses a chemical structure amenable to synthetic modification, offering the potential to generate a library of analogues with optimized anti-inflammatory potency and drug-like properties.
This document provides detailed experimental protocols to guide researchers in the systematic evaluation of this compound and its derivatives. The described assays will enable the assessment of cytotoxicity, the inhibition of key inflammatory mediators, and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][8][9]
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways driving inflammation is crucial for the rational design and development of new anti-inflammatory drugs. The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response.[4][8][9]
NF-κB Signaling Pathway: The NF-κB pathway is a prototypical proinflammatory signaling pathway that plays a critical role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[4][9][10][11][12]
Caption: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[5][8][13] The three main subfamilies of MAPKs involved in inflammation are ERK, JNK, and p38.[5]
Caption: Overview of MAPK Signaling Pathways in Inflammation.
Experimental Workflow
A systematic approach is essential for the efficient evaluation of novel compounds. The following workflow outlines the key stages in the characterization of the anti-inflammatory properties of this compound derivatives.
Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different compounds and experimental conditions. Below are templates for presenting typical results from the described assays.
Table 1: Cytotoxicity of this compound Derivatives on RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| Vehicle (DMSO) | 0.1% | 100 ± 2.5 | > 100 |
| Compound X | 1 | 98.2 ± 3.1 | > 100 |
| 10 | 95.6 ± 2.8 | ||
| 50 | 89.4 ± 4.2 | ||
| 100 | 85.1 ± 3.9 | ||
| Doxorubicin (Positive Control) | 10 | 45.3 ± 5.1 | 8.7 |
Data are presented as mean ± SD (n=3). This is hypothetical data for illustrative purposes.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control (no LPS) | - | 1.2 ± 0.3 | - | - |
| LPS (1 µg/mL) | - | 25.4 ± 1.8 | 0 | - |
| Compound X + LPS | 1 | 20.1 ± 1.5 | 20.9 | 15.2 |
| 10 | 12.7 ± 1.1 | 50.0 | ||
| 50 | 5.8 ± 0.7 | 77.2 | ||
| L-NAME (Positive Control) + LPS | 100 | 3.5 ± 0.4 | 86.2 | 22.5 |
Data are presented as mean ± SD (n=3). This is hypothetical data for illustrative purposes.
Table 3: Effect of Compound X on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated RAW 264.7 Macrophages
| Target Gene | Treatment | Fold Change (vs. Control) |
| TNF-α | LPS (1 µg/mL) | 15.6 ± 1.2 |
| Compound X (10 µM) + LPS | 7.2 ± 0.8 | |
| IL-6 | LPS (1 µg/mL) | 22.1 ± 2.5 |
| Compound X (10 µM) + LPS | 9.8 ± 1.3 | |
| IL-1β | LPS (1 µg/mL) | 18.9 ± 1.9 |
| Compound X (10 µM) + LPS | 8.5 ± 1.1* |
*Data are presented as mean ± SD (n=3). p < 0.05 vs. LPS alone. This is hypothetical data for illustrative purposes.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
2. MTT Assay for Cell Viability
This assay determines the cytotoxicity of the test compounds.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a non-stimulated control and a positive control (e.g., L-NAME).
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This assay measures the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Protocol:
-
Follow the protocol for the NO production assay to stimulate the cells.
-
Collect the culture supernatant.
-
Quantify the cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.
-
5. Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This assay measures the mRNA expression levels of pro-inflammatory cytokine genes.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described for the NO assay.
-
After 6-12 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
6. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat with the test compound and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation studies).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
In Vivo Model
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[14][15][16]
-
Animals: Male Wistar rats (180-220 g).
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection. Include a positive control group (e.g., indomethacin).
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Conclusion
The provided application notes and protocols offer a robust framework for the systematic investigation of this compound and its derivatives as potential anti-inflammatory agents. By following these detailed methodologies, researchers can effectively characterize the biological activity of these compounds, elucidate their mechanisms of action, and identify promising lead candidates for further preclinical and clinical development. The combination of in vitro and in vivo models will provide a comprehensive understanding of the therapeutic potential of this chemical class in treating inflammatory diseases.
References
- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. galaxypub.co [galaxypub.co]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. purformhealth.com [purformhealth.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Purification of 2-chloro-N-(3-chlorophenyl)acetamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[1] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[1][2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[4] Subsequent filtration isolates the pure compound. This document provides a detailed protocol for the purification of 2-chloro-N-(3-chlorophenyl)acetamide.
Safety Precautions
This compound and related chloroacetamide compounds are hazardous. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and impervious gloves.[5][6][7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid generating dust.[6][8] Prevent all contact with skin and eyes.[5][9] Do not eat, drink, or smoke in the work area.[8][9] Wash hands thoroughly after handling.[7][8]
-
First Aid:
-
If on skin: Remove contaminated clothing immediately and rinse the skin with plenty of water and soap.[8][9]
-
If in eyes: Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing.[5][8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6][8]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][8]
-
-
Disposal: Dispose of chemical waste in approved containers according to local, state, and federal regulations.[6][8]
Physicochemical Data and Properties
The following table summarizes key properties of this compound. Purity assessment is typically performed by measuring the melting point of the recrystallized product and comparing it to the literature value. A sharp melting point range close to the reference value indicates high purity.
| Property | Value | Reference |
| CAS Number | 2564-05-8 | [10][11] |
| Molecular Formula | C₈H₇Cl₂NO | [10][11][12] |
| Molecular Weight | 204.05 g/mol | [11][12] |
| Appearance | Solid | [11] |
| Melting Point | To be determined experimentally | N/A |
| Percent Recovery (%) | To be determined experimentally | N/A |
Experimental Protocol
This protocol outlines the recrystallization procedure. Ethanol is often a suitable solvent for chloroacetanilide compounds; however, solvent suitability should be confirmed experimentally.[13]
4.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Deionized water
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Watch glass
4.2. Solvent Selection The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while dissolving impurities at all temperatures or not at all.[1][2] Ethanol or an ethanol/water mixture is a common starting point for acetanilides.[13][14] To test a solvent, place a small amount of the crude solid in a test tube, add a few drops of the solvent, and observe solubility at room temperature and upon heating.
4.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound (e.g., 2.0 g) into a 125-mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 20-30 mL of 95% ethanol).[15] Heat the mixture gently on a hot plate with stirring.[16] Continue to add the solvent in small portions until the solid just dissolves completely at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1][16]
-
Hot Filtration (Optional): If insoluble impurities or colored impurities (after adding decolorizing charcoal) are present, a hot filtration step is necessary.[2][4] Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization.[16] Place a piece of fluted filter paper in the warm funnel and pour the hot solution through it quickly.
-
Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][16] Rushing this step by rapid cooling can trap impurities within the crystal lattice.[16]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product from the solution.[1][16]
-
Isolation of Crystals: Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.[4] Place a piece of filter paper in the funnel, wet it with a small amount of the ice-cold recrystallization solvent, and turn on the vacuum to seat the paper.[15] Swirl the cold crystal slurry and pour it into the Büchner funnel.
-
Washing: With the vacuum still on, wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[1][16] Using warm solvent will dissolve some of the product and reduce the yield.[16]
-
Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry.[2] Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a low-temperature oven.
-
Analysis: Weigh the dried, purified crystals to calculate the percent recovery. Determine the melting point of the recrystallized product to assess its purity.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. scribd.com [scribd.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. accelachem.com [accelachem.com]
- 8. chemos.de [chemos.de]
- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 10. This compound | 2564-05-8 [chemicalbook.com]
- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-chloro-N-(3-chlorophenyl)acetamide
Abstract
This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-chloro-N-(3-chlorophenyl)acetamide. This method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. The protocol is designed for researchers, scientists, and drug development professionals in a quality control or research and development environment.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Ensuring its purity is critical for the quality, safety, and efficacy of the final products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a common and reliable technique for the analysis of aromatic amides and related compounds.[3][4] The method is designed to be specific, linear, and accurate for its intended purpose.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity >99.5%)
-
Potential impurities for method development and validation (if available):
-
m-chloroaniline
-
Chloroacetic acid
-
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B: Acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the purity analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 22.00 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Example Purity Analysis Data
The following table presents hypothetical data from the purity analysis of three different batches of this compound.
| Batch Number | Main Peak Area (%) | Total Impurities (%) |
| Batch A | 99.85 | 0.15 |
| Batch B | 99.52 | 0.48 |
| Batch C | 99.91 | 0.09 |
Impurity Profile
A detailed impurity profile for a hypothetical batch is shown below. Retention times are relative to the main peak.
| Peak Name | Retention Time (min) | Relative Retention Time | Area (%) |
| m-chloroaniline | 4.2 | 0.45 | 0.05 |
| Unknown Impurity 1 | 6.8 | 0.72 | 0.03 |
| This compound | 9.4 | 1.00 | 99.85 |
| Unknown Impurity 2 | 12.1 | 1.29 | 0.07 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
Discussion
This HPLC method provides excellent separation of this compound from its potential process-related impurities, such as the starting material m-chloroaniline. The use of a C18 column with a water/acetonitrile gradient is a standard and effective approach for the analysis of such moderately polar aromatic compounds.[5][6] The gradient elution allows for the separation of early-eluting polar impurities (like chloroacetic acid, if present) and later-eluting non-polar impurities. The detection wavelength of 240 nm was chosen to provide good sensitivity for the analyte and its aromatic impurities.
For regulatory purposes, this method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] This would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
The described HPLC method is a reliable and robust protocol for the purity analysis of this compound. The detailed experimental procedure and system suitability criteria ensure consistent and accurate results. This application note serves as a valuable resource for quality control laboratories and researchers involved in the synthesis and analysis of this important chemical intermediate.
References
- 1. ijpsr.info [ijpsr.info]
- 2. This compound | 2564-05-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 6. Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Poor Quality Starting Materials: Impurities in 3-chloroaniline or chloroacetyl chloride can interfere with the reaction. Chloroacetyl chloride can hydrolyze over time. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants and base. 4. Ineffective Base: The base used may not be strong enough or may be sterically hindered. 5. Hydrolysis: Presence of water can lead to hydrolysis of chloroacetyl chloride and the product. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Verify Purity: Check the purity of 3-chloroaniline by melting point or NMR. Use freshly opened or distilled chloroacetyl chloride. 3. Optimize Reagent Ratios: A slight excess (1.05-1.2 equivalents) of chloroacetyl chloride can be used to ensure full conversion of the amine. Ensure at least one equivalent of base is used to neutralize the HCl byproduct. 4. Select Appropriate Base: Triethylamine is commonly used. If issues persist, consider a stronger, non-nucleophilic base. For some N-acylations, pyridine or DMAP (as a catalyst) can be effective.[1][2] 5. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Products (Observed by TLC/LCMS) | 1. Diacylation: The nitrogen of the newly formed amide reacts with another molecule of chloroacetyl chloride. This is more likely if a large excess of the acylating agent is used. 2. Side Reactions: Impurities in starting materials or reactive functional groups can lead to undesired products. | 1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of chloroacetyl chloride (1.0-1.1 equivalents).[1] Add the chloroacetyl chloride dropwise to the solution of the amine and base to avoid localized high concentrations. 2. Purify Starting Materials: Ensure the purity of 3-chloroaniline before starting the reaction.[1] |
| Product is Difficult to Purify | 1. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. 2. Residual Starting Material: Unreacted 3-chloroaniline can be difficult to separate. 3. Oily Product: The product may not crystallize easily. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to purify the product.[3] 2. Aqueous Wash: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 3-chloroaniline starting material as its water-soluble salt.[1] 3. Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Reported yields for this synthesis are generally in the range of 70-71%.[3][4] With optimization of reaction conditions, it may be possible to achieve higher yields.
Q2: What is the role of the base in this reaction?
A2: The reaction of 3-chloroaniline with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine, is added to neutralize the HCl as it is formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
Q3: What solvents are suitable for this synthesis?
A3: A variety of aprotic solvents can be used. Chloroform, tetrahydrofuran (THF), and ethyl acetate are common choices.[5][6] The selection of the solvent can depend on the solubility of the starting materials and the reaction temperature. It is crucial to use anhydrous solvents to prevent hydrolysis of the chloroacetyl chloride.[7]
Q4: How should the reaction be monitored?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the progress of the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting amine and the product amide. The reaction is considered complete when the spot corresponding to 3-chloroaniline is no longer visible.
Q5: My 3-chloroaniline starting material is dark. Can I still use it?
A5: Anilines can oxidize over time, leading to discoloration. While it might still react, using discolored starting material can lead to lower yields and the formation of colored impurities that can be difficult to remove. It is recommended to purify the 3-chloroaniline, for example by distillation under reduced pressure, before use.[1]
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis in Chloroform with Triethylamine
This protocol is adapted from general procedures for N-acylation.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chloroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous chloroform.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous chloroform dropwise to the stirred amine solution over 30 minutes. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with water. Separate the organic layer, wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.[3]
Protocol 2: Synthesis in Tetrahydrofuran with Potassium Carbonate
This protocol is based on syntheses using alternative bases and solvents.[6]
-
Reaction Setup: In a round-bottom flask, suspend 3-chloroaniline (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Acylating Agent: Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Workup: Filter the reaction mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Isolation and Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.
Visualized Workflows and Logic
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot low yield in the synthesis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is primarily achieved through the N-acylation of 3-chloroaniline with chloroacetyl chloride. In this nucleophilic acyl substitution reaction, the amino group of 3-chloroaniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid (HCl) as a byproduct.[1][2]
Q2: What are the typical reagents and solvents used in this synthesis?
A2: The key reactants are 3-chloroaniline and chloroacetyl chloride. The reaction is commonly conducted in the presence of a base to neutralize the HCl byproduct.[2] Common bases include sodium acetate, potassium carbonate, or tertiary amines like triethylamine.[3][4] A variety of solvents can be used, such as acetone, dichloromethane (DCM), tetrahydrofuran (THF), or even aqueous systems under specific conditions.[4][5][6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of 3-chloroaniline and the formation of the product, this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.
Problem: Low yield of the desired product.
This is a frequent issue that can be attributed to several factors, including incomplete reaction, the formation of byproducts, or mechanical losses during workup and purification.
| Potential Cause | Identification | Suggested Solution |
| Incomplete Reaction | TLC analysis shows a significant amount of unreacted 3-chloroaniline. | - Ensure the reaction is stirred for a sufficient duration. Continue monitoring by TLC until the starting amine spot disappears or is significantly diminished.- The reaction may be sensitive to temperature. While often run at room temperature or below, gentle heating might be necessary in some solvent systems. However, be cautious as higher temperatures can promote byproduct formation. |
| Hydrolysis of Chloroacetyl Chloride | An acidic reaction mixture (due to excess HCl) and the presence of a polar impurity corresponding to chloroacetic acid. | - Use anhydrous solvents and reagents to minimize moisture.[7][8]- Ensure the reaction is performed under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen or argon).- Add the chloroacetyl chloride dropwise to a solution of the aniline and base to ensure immediate neutralization of the generated HCl. |
| Formation of Diacylation Byproduct | A less polar spot on the TLC plate compared to the desired product. Mass spectrometry of the crude product may show a peak corresponding to N,N-bis(chloroacetyl)-3-chloroaniline. | - Use a strict 1:1 stoichiometry of 3-chloroaniline to chloroacetyl chloride. An excess of the acylating agent should be avoided.[2]- The amide nitrogen is less nucleophilic than the amine nitrogen, making diacylation less favorable. However, prolonged reaction times or high temperatures can increase the likelihood of this side reaction.[2] |
Problem: Difficulty in purifying the final product.
Purification can be challenging due to the presence of byproducts with similar polarities to the desired compound.
| Potential Cause | Identification | Suggested Solution |
| Presence of Unreacted 3-chloroaniline | A more polar spot on the TLC that co-elutes with the 3-chloroaniline standard. | - During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the basic 3-chloroaniline and extract it into the aqueous phase. |
| Presence of Chloroacetic Acid | A very polar, often streaky, spot on the TLC plate. | - Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and extract it into the aqueous phase. |
| Product is an oil and does not crystallize | The isolated product is a viscous oil instead of a solid. | - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization and wash away soluble impurities.- If trituration fails, purification by column chromatography on silica gel is recommended before attempting recrystallization. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis in Acetone/Water
This method utilizes a mixed solvent system and a common base.
-
Preparation : In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) and sodium acetate (2.0 eq) in a mixture of acetone and water.[5]
-
Reaction : Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add a solution of chloroacetyl chloride (1.0 eq) in acetone dropwise, maintaining the temperature below 5 °C.
-
Workup : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC. Once the reaction is complete, the solvent can be removed under reduced pressure. The residue is then suspended in chloroform and washed with water.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization, for example from ethanol.[9]
Protocol 2: Synthesis in an Anhydrous Organic Solvent
This method is suitable for reactions sensitive to water.
-
Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-chloroaniline (1.0 eq) and dissolve in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[6]
-
Addition of Base : Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Reaction : Cool the mixture to 0-5 °C. Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred mixture.
-
Workup : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Visualizing Workflows and Relationships
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Reaction scheme for the synthesis and formation of common byproducts.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. media.neliti.com [media.neliti.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsr.info [ijpsr.info]
Technical Support Center: Chloroacetylation of 3-Chloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloroacetylation of 3-chloroaniline to synthesize 2-chloro-N-(3-chlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the chloroacetylation of 3-chloroaniline?
The primary reaction is the N-acylation of 3-chloroaniline with chloroacetyl chloride. In this nucleophilic acyl substitution, the amino group (-NH₂) of 3-chloroaniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of this compound and hydrochloric acid (HCl) as a byproduct.
Q2: What are the most common side reactions observed during this process?
The most common side reactions include:
-
Diacylation: The formation of a disubstituted product where two chloroacetyl groups attach to the nitrogen atom of the aniline.
-
Hydrolysis of Chloroacetyl Chloride: If water is present in the reaction mixture, chloroacetyl chloride can hydrolyze to form chloroacetic acid, which will not react with the aniline and will reduce the overall yield.[1][2]
-
Formation of Dichloroacetamide Byproducts: If the chloroacetyl chloride reagent is contaminated with dichloroacetyl chloride, the corresponding 2,2-dichloro-N-(3-chlorophenyl)acetamide can be formed as a byproduct.[3]
Q3: Why is a base or HCl scavenger typically used in this reaction?
A base, such as sodium acetate, potassium carbonate, or an organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4][5] Removing the HCl is crucial because it can protonate the starting 3-chloroaniline, rendering the amino group non-nucleophilic and thereby stopping the desired reaction.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][6] By spotting the reaction mixture alongside the starting material (3-chloroaniline), the disappearance of the starting material spot and the appearance of a new product spot (this compound) can be observed.
Q5: What are the recommended methods for purifying the final product?
The most common method for purifying this compound is recrystallization, often from ethanol.[7] The crude product obtained after filtration can be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 3-chloroaniline due to protonation. 2. Hydrolysis of chloroacetyl chloride. 3. Incomplete reaction. | 1. Ensure an adequate amount of a suitable base (e.g., sodium acetate, K₂CO₃, TEA, DBU) is used to scavenge the HCl produced.[3][4][5] 2. Use anhydrous solvents and reagents to minimize water content.[1][2] 3. Monitor the reaction by TLC until the starting material is consumed.[3][6] If the reaction stalls, gentle heating might be necessary, but this should be done cautiously to avoid side reactions. |
| Presence of a Major Byproduct (Diacylation) | 1. Use of an incorrect molar ratio of reactants. 2. Reaction conditions favoring over-acylation. | 1. Use a 1:1 molar ratio of 3-chloroaniline to chloroacetyl chloride.[4] 2. Add the chloroacetyl chloride dropwise to the solution of 3-chloroaniline at a low temperature to maintain control over the reaction.[5] |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt to purify the oil using column chromatography. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Formation of an Unexpected Byproduct | 1. Contaminated chloroacetyl chloride (e.g., with dichloroacetyl chloride). | 1. Use freshly distilled or high-purity chloroacetyl chloride. Consider analyzing the reagent by GC-MS if contamination is suspected.[3] |
| Reaction is Too Exothermic and Difficult to Control | 1. Rate of addition of chloroacetyl chloride is too fast. 2. Inadequate cooling. | 1. Add the chloroacetyl chloride slowly and dropwise. 2. Conduct the reaction in an ice bath to maintain a low and stable temperature.[5] |
Experimental Protocols
Protocol 1: Chloroacetylation using Sodium Acetate in Acetic Acid
This protocol is adapted from a general procedure for the synthesis of substituted phenylacetamides.[8]
-
Dissolution: In a fume hood, dissolve 0.02 mol of 3-chloroaniline in 60 mL of glacial acetic acid.
-
Addition of Base: Add a saturated solution of sodium acetate to the reaction mixture.
-
Addition of Acylating Agent: While stirring, add 0.02 mol of chloroacetyl chloride dropwise to the mixture.
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Reaction: Continue stirring the reaction for 1 hour at room temperature.
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Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with a dilute solution of glacial acetic acid, and then recrystallize from a mixture of ethanol and water.
Protocol 2: Chloroacetylation using DBU in THF
This protocol is based on a facile amidation process using DBU.[5]
-
Initial Setup: In a round-bottom flask, dissolve 6 mmol of 3-chloroaniline in 5 mL of tetrahydrofuran (THF).
-
Addition of Base: Add 1.2 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.
-
Cooling: Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
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Addition of Acylating Agent: Add 6.1 mmol of chloroacetyl chloride dropwise, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.
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Work-up: After completion, pour the reaction mixture into cold water to precipitate the product.
-
Isolation and Purification: Filter the solid product and wash it with water.
Quantitative Data
| Reactants | Solvent/Base | Product | Yield (%) | Reference |
| m-chloroaniline, chloroacetyl chloride | Aqueous | This compound | 70.32 | [6] |
| Aniline, chloroacetyl chloride | THF/DBU | 2-chloro-N-phenylacetamide | 75-95 | [5] |
Note: The yield for the DBU/THF system is for a range of aryl amines, providing a general expectation for this methodology.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: General experimental workflow for chloroacetylation.
Caption: Troubleshooting workflow for chloroacetylation issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journal.su.edu.ly [journal.su.edu.ly]
- 4. media.neliti.com [media.neliti.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpsr.info [ijpsr.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Chloro-N-(3-chlorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-chloro-N-(3-chlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as m-chloroaniline and chloroacetyl chloride, byproducts from side reactions, and residual solvents used during the synthesis. Hydrolysis of chloroacetyl chloride can also introduce acidic impurities.
Q2: What is the recommended primary method for purifying crude this compound?
A2: Recrystallization from ethanol is a widely used and effective method for the purification of this compound.[1] This technique is often sufficient to obtain a product with high purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the compound can be assessed by its melting point, which should be sharp and within the expected range. Spectroscopic methods such as Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are also excellent for identifying and quantifying impurities.[1]
Troubleshooting Guides
Issue 1: The product fails to crystallize from the ethanol solution during recrystallization.
-
Possible Cause 1: Too much solvent was used. If the solution is too dilute, the compound will remain dissolved even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the ethanol. Continue to remove solvent until the solution becomes saturated (slightly cloudy) and then allow it to cool slowly.
-
-
Possible Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of an oil or very fine, impure crystals.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath to maximize crystal formation.
-
-
Possible Cause 3: Presence of significant impurities. Certain impurities can inhibit crystallization.
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Solution: If evaporation of excess solvent does not induce crystallization, you may need to perform a preliminary purification step. This could involve washing an organic solution of the crude product with water or a dilute base to remove soluble impurities, followed by drying and re-attempting the recrystallization.
-
Issue 2: The recrystallized product is oily or has a low melting point.
-
Possible Cause 1: Incomplete drying. Residual solvent can depress the melting point and make the product appear oily.
-
Solution: Ensure the crystals are thoroughly dried under vacuum to remove all traces of ethanol.
-
-
Possible Cause 2: Co-precipitation of impurities. If the crude product is highly impure, impurities may crystallize along with the desired compound.
-
Solution: A second recrystallization may be necessary. Alternatively, for persistent impurities, column chromatography may be required for effective separation.
-
Issue 3: The purified product still shows the presence of starting materials (e.g., m-chloroaniline) by TLC or other analytical methods.
-
Possible Cause: Inefficient removal during workup and recrystallization. m-Chloroaniline is basic and can sometimes be challenging to remove completely with recrystallization alone.
-
Solution 1 (Extraction): Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic m-chloroaniline into the aqueous layer. Follow this with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and then with water.[2] Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to recover the product before proceeding with recrystallization.
-
Solution 2 (Column Chromatography): If extraction is not sufficient, column chromatography provides a more rigorous separation based on the differential adsorption of the compounds to a stationary phase.[3]
-
Experimental Protocols
Recrystallization from Ethanol
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Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this process. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and, if necessary, further analyze by IR or GC-MS.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed silica. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with an appropriate solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Reported Value | Reference |
| Melting Point | 98-100 °C | [1] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
stability of 2-chloro-N-(3-chlorophenyl)acetamide under acidic and basic conditions
This technical support center provides guidance on the stability of 2-chloro-N-(3-chlorophenyl)acetamide under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability-related issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: Based on studies of related chloroacetamide compounds, this compound is susceptible to hydrolysis under both acidic and basic conditions.[1]
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Acidic Conditions: Under acidic conditions, hydrolysis can lead to the cleavage of both the amide and ether groups.[1] The primary degradation products would likely be 3-chloroaniline and chloroacetic acid.
-
Basic Conditions: In basic media, the degradation is expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) reaction.[1] This involves the substitution of the chloride atom with a hydroxide ion, forming 2-hydroxy-N-(3-chlorophenyl)acetamide. Amide bond cleavage, yielding 3-chloroaniline and glycolic acid (after hydrolysis of the initial product), can also occur, though often to a lesser extent.[1]
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of chloroacetamides is significantly influenced by pH. Generally, the degradation rate is faster at higher and lower pH values compared to neutral conditions. The specific pH at which the compound is most stable (the pH of maximum stability) would need to be determined experimentally.
Q3: What are the likely degradation products I should be looking for when analyzing my samples?
A3: The primary degradation products to monitor would be:
-
3-chloroaniline
-
Chloroacetic acid
-
2-hydroxy-N-(3-chlorophenyl)acetamide
It is also advisable to look for other potential secondary degradation products.
Q4: Are there any special considerations for storing solutions of this compound?
A4: Yes, to minimize degradation, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (2-8°C) and protected from light. The pH of the solution should be kept as close to neutral as possible, unless the experimental protocol requires acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of the compound in my experiment. | 1. The pH of the solution may be too high or too low.2. The temperature of the experiment is too high.3. The presence of catalytic impurities in the solvent or reagents. | 1. Measure and adjust the pH of your solution to be within the desired range.2. Perform the experiment at a lower temperature if the protocol allows.3. Use high-purity solvents and reagents. |
| Inconsistent results between experimental runs. | 1. Inconsistent pH or temperature between experiments.2. Degradation during sample preparation or storage.3. Inaccurate quantification of the parent compound or degradation products. | 1. Carefully control and monitor the pH and temperature for each experiment.2. Prepare samples immediately before analysis or store them under conditions that minimize degradation (low temperature, protected from light).3. Validate your analytical method for accuracy, precision, and linearity. |
| Appearance of unknown peaks in my chromatogram. | 1. Formation of secondary or unexpected degradation products.2. Contamination of the sample or analytical system. | 1. Conduct a forced degradation study to identify potential degradation products.2. Run a blank injection to check for system contamination. |
Data Presentation: Illustrative Stability Data
Table 1: Illustrative Half-lives (t½) of Representative Chloroacetamides at Different pH Values.
| pH | Temperature (°C) | Illustrative Half-life (t½) |
| 3 | 25 | Weeks to Months |
| 5 | 25 | Months to Years |
| 7 | 25 | Years |
| 9 | 25 | Days to Weeks |
| 11 | 25 | Hours to Days |
Table 2: Illustrative Degradation Rate Constants (k) for Representative Chloroacetamides.
| Condition | Temperature (°C) | Illustrative Rate Constant (k) (time⁻¹) |
| 0.1 M HCl | 50 | 10⁻⁵ - 10⁻⁴ (s⁻¹) |
| pH 4 Buffer | 50 | 10⁻⁷ - 10⁻⁶ (s⁻¹) |
| pH 7 Buffer | 50 | 10⁻⁸ - 10⁻⁷ (s⁻¹) |
| pH 10 Buffer | 50 | 10⁻⁶ - 10⁻⁵ (s⁻¹) |
| 0.1 M NaOH | 50 | 10⁻⁴ - 10⁻³ (s⁻¹) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under acidic, basic, and neutral conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
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Heating block or water bath
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of high-purity water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.
Protocol 2: Determination of Degradation Kinetics
Objective: To determine the degradation rate constant and half-life of this compound at a specific pH and temperature.
Methodology:
-
Follow the procedure outlined in Protocol 1 for the desired condition (e.g., 0.01 M NaOH at 25°C).
-
Collect samples at more frequent time intervals, ensuring that at least 5-6 time points are taken before 50% of the compound has degraded.
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Quantify the concentration of this compound at each time point using a validated HPLC method.
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Determine the order of the reaction by plotting the concentration data versus time. For a first-order reaction, a plot of the natural logarithm of the concentration (ln[C]) versus time will be linear.
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The degradation rate constant (k) is the negative of the slope of the linear regression line.
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The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Acidic hydrolysis pathway of this compound.
Caption: Basic hydrolysis pathways of this compound.
Caption: General experimental workflow for stability testing.
References
Technical Support Center: Degradation of 2-chloro-N-(3-chlorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals studying the degradation pathways of 2-chloro-N-(3-chlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the degradation of structurally similar chloroacetamide herbicides, the primary degradation pathways for this compound are expected to be:
-
Biodegradation (Microbial Degradation): This is a major route of dissipation in soil and water. In aerobic conditions, degradation is often initiated by N-dealkylation or C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent ring cleavage.[1] Under anaerobic conditions, dechlorination may be the initial step.[1] Key enzymes involved in the degradation of chloroacetamides include amidases, hydrolases, and cytochrome P450 oxygenases.[1]
-
Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the degradation of chloroacetamides. The primary transformation reactions include dechlorination, hydroxylation, and cyclization.[2][3]
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Chemical Degradation (Hydrolysis): This compound may undergo hydrolysis, particularly under acidic or basic conditions.[4][5] Base-catalyzed hydrolysis often proceeds via an SN2 reaction, replacing the chlorine atom with a hydroxyl group, or through amide cleavage.[5] Acid-catalyzed hydrolysis can lead to both amide and ether group cleavage in related compounds.[4]
Q2: I am not observing any degradation of this compound in my microbial culture. What could be the issue?
A2: Several factors could contribute to the lack of degradation:
-
Microbial Strain: The specific microbial strain or consortium you are using may not possess the necessary enzymatic machinery to degrade this particular compound.
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Acclimation Period: Microorganisms may require a period of acclimation to induce the production of degradative enzymes.
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Nutrient Limitation: The growth medium may lack essential nutrients required for microbial growth and metabolism.
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Toxicity: The concentration of this compound may be toxic to the microorganisms.
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Environmental Conditions: Suboptimal pH, temperature, or oxygen levels can inhibit microbial activity.
Q3: How can I identify the degradation products of this compound?
A3: The identification of degradation products typically involves chromatographic separation followed by mass spectrometric detection. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are commonly used.[2] By comparing the mass spectra of the peaks in your degraded sample to a control sample and analyzing the fragmentation patterns, you can propose structures for the metabolites.
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Problem | Possible Cause | Solution |
| No peaks detected | Improper sample preparation; Incorrect injection volume; Detector issue. | Ensure proper sample extraction and concentration. Verify injector function. Check detector settings and lamp status. |
| Peak tailing or fronting | Column overload; Incompatible solvent; Column degradation. | Dilute the sample. Ensure the sample solvent is compatible with the mobile phase. Use a guard column or replace the analytical column. |
| Shifting retention times | Inconsistent mobile phase composition; Fluctuating column temperature; Column aging. | Prepare fresh mobile phase daily. Use a column oven for temperature control. Equilibrate the column thoroughly before each run. |
| Ghost peaks | Contamination in the mobile phase or injector; Carryover from a previous injection. | Use high-purity solvents. Flush the injector and column with a strong solvent. |
A more detailed HPLC troubleshooting guide can be found in various online resources.[6][7][8][9][10]
Troubleshooting Microbial Degradation Experiments
| Problem | Possible Cause | Solution |
| Inconsistent degradation rates | Variation in inoculum size or activity; Fluctuations in incubation conditions. | Standardize the inoculum preparation. Ensure consistent temperature, pH, and aeration across all replicates. |
| Abiotic loss of the compound | Volatilization; Adsorption to glassware; Photodegradation. | Use sealed containers for volatile compounds. Use silanized glassware to minimize adsorption. Conduct experiments in the dark or use amber glassware if the compound is light-sensitive. |
| Difficulty in extracting the compound from the culture medium | Formation of emulsions; Binding to cellular components. | Use a different extraction solvent or a solid-phase extraction (SPE) method. Incorporate a cell lysis step before extraction. |
Quantitative Data Summary
Table 1: Hypothetical Biodegradation Kinetics of this compound in Soil Slurry
| Parameter | Value | Conditions |
| Half-life (t½) | 25 days | 25°C, pH 7.0, aerobic |
| Degradation Rate Constant (k) | 0.0277 day⁻¹ | 25°C, pH 7.0, aerobic |
| Initial Concentration | 50 mg/L | - |
| Final Concentration (after 60 days) | 8.8 mg/L | - |
Table 2: Hypothetical Photodegradation Kinetics of this compound in Aqueous Solution
| Parameter | Value | Conditions |
| Half-life (t½) | 8 hours | UV irradiation (254 nm) |
| Degradation Rate Constant (k) | 0.0866 hr⁻¹ | UV irradiation (254 nm) |
| Initial Concentration | 10 mg/L | - |
| Final Concentration (after 24 hours) | 0.9 mg/L | - |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study in a Liquid Medium
-
Prepare the Mineral Salt Medium (MSM): Aseptically prepare a sterile MSM containing essential macro- and micronutrients.
-
Inoculum Preparation: Grow the selected microbial strain in a suitable nutrient-rich medium until the late exponential phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
Experimental Setup: In sterile flasks, add MSM and spike with this compound from a sterile stock solution to the desired final concentration. Inoculate the flasks with the prepared cell suspension. Include sterile controls (no inoculum) and biotic controls (no substrate).
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature and agitation speed.
-
Sampling: At regular time intervals, withdraw aliquots from each flask for analysis.
-
Analysis: Extract the parent compound and its metabolites from the collected samples using a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and identify degradation products.
Protocol 2: Photodegradation Study in an Aqueous Solution
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in a quartz reaction vessel.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm). Maintain a constant temperature using a cooling system.
-
Control: Prepare a control sample and keep it in the dark under the same temperature conditions to account for any abiotic degradation not due to light.
-
Sampling: At predetermined time points, collect samples from the irradiated and dark control vessels.
-
Analysis: Analyze the samples directly or after appropriate dilution using HPLC-UV or LC-MS/MS to quantify the remaining concentration of the parent compound.
Visualizations
Caption: Proposed aerobic biodegradation pathway for this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. scribd.com [scribd.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. realab.ua [realab.ua]
Technical Support Center: Troubleshooting Low Yield in N-Acylation Reactions
Welcome to the technical support center for N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction is resulting in a low yield or no product at all. What are the most common causes?
Several factors can contribute to poor outcomes in N-acylation reactions. The most frequent culprits involve issues with the reactants' reactivity, suboptimal reaction conditions, or the presence of impurities.[1][2]
Common Causes for Low Yield:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo acylation. Incomplete activation, often due to an unsuitable or insufficient amount of coupling reagent, is a primary reason for low yields.[1]
-
Amine Reactivity Issues: The amine's nucleophilicity is crucial. Protonation of the amine by an acid (either the carboxylic acid starting material or an acidic byproduct) can render it non-nucleophilic, effectively halting the reaction.[1][2][3] Steric hindrance on either the amine or the acylating agent can also physically impede the reaction.[1] Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the reaction more difficult.
-
Hydrolysis of Reagents: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate or the acylating agent (e.g., acyl chloride), preventing amide formation. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[1][4]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1][5]
-
Side Reactions: Undesired chemical transformations can consume starting materials and generate impurities. A common side reaction is the formation of byproducts from the coupling agent. In reactions involving amino acids, racemization can be a significant issue.[1]
Q2: How do I select the appropriate coupling reagent for my N-acylation reaction?
The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and the need to preserve stereochemistry.
-
Carbodiimides (e.g., DCC, EDC): These are widely used but can sometimes lead to racemization of chiral centers and the formation of N-acylurea byproducts. Additives like HOBt or OxymaPure are often used to suppress these side reactions.[1] DIC is often preferred in solid-phase synthesis because the urea byproduct is soluble and easily washed away.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Generally more reactive than carbodiimides, these reagents are effective for sterically hindered substrates.[1] PyAOP is particularly useful for coupling N-methyl amino acids.[1]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents known for fast reaction times and high yields, even with challenging substrates.[1]
Q3: My starting amine is sterically hindered or electron-deficient, leading to low reactivity. How can I improve the yield?
For less reactive amines, several strategies can be employed:
-
Use a More Reactive Acylating Agent: Acyl halides are generally more reactive than acid anhydrides or carboxylic acids activated with coupling reagents.[2][]
-
Employ a More Potent Coupling Reagent: For carboxylic acid couplings, stronger activating agents like HATU or PyAOP can be beneficial.[1]
-
Increase the Reaction Temperature: While low temperatures are often used to control exothermic reactions and minimize side reactions, carefully increasing the temperature can help overcome the activation energy for sluggish reactions.[7][8]
-
Add a Catalyst: For certain reactions, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.[8]
-
Forceful Deprotonation: In some cases, deprotonating the amine with a strong base like NaH or nBuLi before adding the acylating agent can improve reactivity.[8]
Q4: I am observing significant side products in my reaction. How can these be minimized?
The nature of the side products will dictate the best course of action.
-
Racemization: If you are working with chiral amino acids, use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also be beneficial.[1]
-
N-Acylurea Formation (with carbodiimides): The addition of HOBt or switching to a phosphonium or uronium-based coupling reagent can mitigate this issue.
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Polymerization (with polymerizable acylating agents like acryloyl chloride): Ensure that the acylating agent contains a polymerization inhibitor and consider performing the reaction at a low temperature.[4]
-
O-acylation (in substrates with hydroxyl groups): The relative nucleophilicity of the amine and hydroxyl groups can be influenced by the reaction conditions. In the absence of a basic catalyst, the more nucleophilic amine is typically acylated. Catalysts like DMAP can sometimes promote O-acylation.[9] Protecting the hydroxyl group may be necessary in some cases.
Troubleshooting Workflow
If you are experiencing low yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issue.
Caption: A systematic workflow for troubleshooting low yields in N-acylation reactions.
Data Presentation: Impact of Reaction Parameters
The following tables summarize how different components can affect the outcome of N-acylation reactions.
Table 1: Comparison of Bases in N-acylation of Indoles [5]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Xylene | 140 | 97 |
| 2 | NaOt-Bu | Xylene | 140 | 82 |
| 3 | NaOH | Xylene | 140 | Trace |
| 4 | K₂CO₃ | Xylene | 140 | Trace |
| 5 | None | Xylene | 140 | No Reaction |
Reaction Conditions: Indole (1.0 equiv), Thioester (3.0 equiv), Base (3.0 equiv), 12 h.
Table 2: Influence of Solvents on N-acylation of Indoles [5]
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Xylene | Cs₂CO₃ | 140 | 97 |
| 2 | Toluene | Cs₂CO₃ | 140 | 89 |
| 3 | DMF | Cs₂CO₃ | 140 | 0 |
| 4 | THF | Cs₂CO₃ | 140 | 0 |
| 5 | MeOH | Cs₂CO₃ | 140 | 0 |
Reaction Conditions: Indole (1.0 equiv), Thioester (3.0 equiv), Base (3.0 equiv), 12 h.
Experimental Protocols
Protocol 1: General Procedure for N-acylation using an Acyl Chloride[10]
This protocol describes a general method for the acylation of a primary amine with an acyl chloride.
Materials:
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Primary Amine (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Triethylamine (or another suitable base, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol provides a general method for coupling a carboxylic acid and an amine using HATU as the activating agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Reaction Mechanism and Key Intermediates
The following diagram illustrates the general mechanism for N-acylation using a coupling reagent like HATU. Understanding the pathway can help in diagnosing issues related to specific steps.
Caption: General mechanism of N-acylation using a uronium-based coupling reagent.
For further assistance or to report issues not covered in this guide, please contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chloroacetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chloroacetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of chloroacetamide, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my chloroacetamide yield lower than expected?
Low yield is a common issue in chloroacetamide synthesis and can be attributed to several factors. The primary causes are often related to reaction temperature, the nature of the ammonia used, and reactant ratios.
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Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. Temperatures above the optimal 0–5 °C range can lead to the formation of glycine and its esters as byproducts, significantly reducing the yield of chloroacetamide.[1][2]
-
Use of Aqueous Ammonia: While convenient, aqueous ammonia introduces water into the reaction mixture. Chloroacetamide has some solubility in water, which can lead to product loss during workup and filtration.[3] Using anhydrous ammonia can lead to higher yields, with some protocols reporting yields as high as 87.6%.[3]
-
Improper Ammonia Addition: A slow and controlled addition of chilled ammonia solution is crucial to maintain the low reaction temperature. A rapid addition can cause localized heating, promoting side reactions.
-
Excess Ammonia: While a slight excess of ammonia is sometimes used, a large excess can favor the formation of glycine.[4] A slight excess of the chloroacetate ester may be more ideal to maximize its conversion.[4]
Solution Workflow:
Caption: Troubleshooting workflow for low chloroacetamide yield.
Question 2: My final product has a low melting point and appears impure. What are the likely contaminants and how can I remove them?
An impure product is often indicated by a melting point lower than the expected 119-120 °C and a yellowish appearance.[1][2]
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Ammonium Chloride: This is a common byproduct, especially when using aqueous ammonia, and can contaminate the final product.[1][3]
-
Glycine/Glycine Esters: As mentioned, these can form at higher reaction temperatures.
-
Moisture: Traces of moisture can significantly lower the melting point of chloroacetamide.[1]
-
Unreacted Starting Materials: Inefficient reaction can leave unreacted chloroacetyl chloride or ethyl chloroacetate.
Purification Strategy:
Recrystallization from water is a highly effective method for removing ammonium chloride and other water-soluble impurities.[1]
Question 3: The reaction seems to be proceeding slowly or not at all. What could be the issue?
While the reaction is generally rapid, several factors can hinder its progress.
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Poor Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a biphasic system if applicable.
-
Low Quality of Reagents: Ensure that the starting materials, such as ethyl chloroacetate, are of a suitable grade. Commercial grade ethyl chloroacetate is generally acceptable.[1]
-
Very Low Temperatures: While low temperatures are crucial, excessively cold conditions (well below 0 °C) could potentially slow down the reaction rate.
Frequently Asked Questions (FAQs)
What is the optimal temperature for chloroacetamide synthesis?
The optimal temperature range is 0–5 °C.[1][2] Higher temperatures lead to the formation of glycine and its esters, which reduces the yield.[1][2]
Should I use aqueous or anhydrous ammonia?
Anhydrous ammonia generally provides higher yields as it avoids the introduction of water, in which chloroacetamide is soluble.[3] However, aqueous ammonia can also be used effectively if the temperature is carefully controlled and proper purification steps are taken.
What are the main safety precautions for this synthesis?
Chloroacetamide and its precursors like chloroacetyl chloride and ethyl chloroacetate are toxic and have an irritating effect.[1] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
How can I purify the crude chloroacetamide?
The most common and effective method is recrystallization from water.[1] This process effectively removes water-soluble impurities like ammonium chloride.
Data Presentation
The following tables summarize the impact of key reaction parameters on the synthesis of chloroacetamide.
Table 1: Effect of Ammonia Source on Chloroacetamide Yield
| Ammonia Source | Typical Yield | Key Considerations |
| Aqueous Ammonia | 78-84%[1] | Prone to ammonium chloride contamination; product loss due to solubility in water.[3] |
| Anhydrous Ammonia | Up to 87.6%[3] | Minimizes water-related side reactions and solubility losses, leading to higher purity and yield.[3] |
Table 2: Influence of Reaction Temperature on Product and Byproduct Formation
| Temperature Range | Expected Outcome | Primary Byproducts |
| 0-5 °C | High yield of chloroacetamide | Minimal |
| > 5 °C | Decreased yield of chloroacetamide | Glycine and its esters, ammonium chloride[1][2] |
Experimental Protocols
Protocol 1: Synthesis of Chloroacetamide using Ethyl Chloroacetate and Aqueous Ammonia
This protocol is adapted from Organic Syntheses.[1]
-
Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, place 215 g (1.75 moles) of ethyl chloroacetate. Surround the flask with an ice-salt bath to maintain a low temperature.
-
Reaction:
-
Begin vigorous stirring and add 200 cc of chilled aqueous ammonia (specific gravity 0.9) to the cold ester.
-
Continue stirring in the cold for approximately 15 minutes.
-
Add another 200 cc portion of chilled aqueous ammonia and continue stirring for another 15 minutes.
-
Allow the mixture to stand for 30 minutes.
-
-
Workup and Purification:
-
Filter the mixture with suction and wash the collected solid with two 25-cc portions of cold water to remove ammonium chloride.
-
The yield of air-dried material is typically 128-138 g (78-84% of the theoretical amount), with a melting point of 118-119 °C.[1]
-
For further purification, recrystallize the crude product from water (e.g., 100 g of crude product in 400 cc of water) to obtain a product with a melting point of 119-120 °C.[1]
-
Protocol 2: High-Yield Synthesis using Anhydrous Ammonia
This protocol is based on a patented method.[3]
-
Setup: Place the desired amount of a lower alkyl ester of monochloroacetic acid (e.g., ethyl chloroacetate) in a reaction vessel equipped with a stirrer and a cooling system.
-
Reaction:
-
Maintain the temperature between -10 and 20 °C (preferably 10-20 °C).
-
Pass gaseous anhydrous ammonia into the liquid ester while stirring and cooling. The rate of ammonia addition should be controlled to keep the temperature within the desired range.
-
Use approximately one mole of anhydrous ammonia for each mole of the ester.
-
After the ammonia addition is complete, continue stirring for 30 minutes to 1 hour.
-
-
Workup and Purification:
-
Filter the reaction mixture.
-
The collected crystals of chloroacetamide can be washed with a small amount of alcohol or water and then dried.
-
The filtrate, containing ethanol and some dissolved product, can be concentrated to recover more chloroacetamide.
-
This method can achieve a total yield of pure product up to 87.6%.[3]
-
Mandatory Visualizations
Caption: General experimental workflow for chloroacetamide synthesis.
References
challenges in the scale-up of 2-chloro-N-(3-chlorophenyl)acetamide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-chloro-N-(3-chlorophenyl)acetamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:
-
Moisture: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which will not react with the amine. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially at a larger scale.
-
Reagent Quality: The purity of 3-chloroaniline and chloroacetyl chloride is crucial. Impurities in the starting materials can lead to side reactions and lower yields. Use freshly distilled or high-purity reagents. The quality of the base used is also important; ensure it is anhydrous and of a suitable grade.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Typically, a slight excess of the acylating agent (chloroacetyl chloride) is used to ensure full conversion of the aniline. However, a large excess can lead to the formation of diacylated byproducts.
-
Suboptimal Temperature: The reaction is exothermic.[1] Insufficient cooling can lead to side reactions and degradation of the product. Conversely, if the temperature is too low, the reaction rate may be too slow. Careful temperature control is critical, especially during the addition of chloroacetyl chloride.[2]
-
Inefficient Mixing: Inadequate agitation can result in localized high concentrations of reactants, leading to side reactions and reduced yields. Ensure efficient stirring throughout the reaction, particularly during the addition of chloroacetyl chloride.
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant amounts of side products, complicating purification. What are the likely side reactions, and how can I suppress them?
A: The primary side reaction of concern is the diacylation of 3-chloroaniline. Other impurities can arise from the degradation of starting materials or the product.
-
Diacylation: The product, this compound, still possesses a reactive amide nitrogen. Under harsh conditions or with a large excess of chloroacetyl chloride, a second chloroacetyl group can be added, leading to the formation of a diacyl-aniline derivative. To minimize this, use a controlled stoichiometry of chloroacetyl chloride (typically 1.0 to 1.1 equivalents) and add it slowly to the reaction mixture.
-
Hydrolysis of Chloroacetyl Chloride: As mentioned, moisture will lead to the formation of chloroacetic acid. This not only consumes the acylating agent but also introduces an acidic impurity that can complicate the workup.
-
Over-alkylation by the Product: The product itself is an alkylating agent due to the chloroacetyl group. It can potentially react with the starting aniline to form a dimeric impurity. This is more likely at elevated temperatures and prolonged reaction times.
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate and purify this compound. What are some effective strategies?
A: The product is typically a solid at room temperature.[3] Isolation is often achieved by precipitation followed by filtration.
-
Precipitation: After the reaction is complete, the product can often be precipitated by adding the reaction mixture to a non-solvent, such as water. The choice of the quenching and precipitation solvent system is critical for obtaining a solid that is easy to filter.
-
Crystallization: Recrystallization is a powerful technique for purifying the crude product. Ethanol is a commonly used solvent for this purpose.[3] The choice of crystallization solvent and the cooling profile are critical parameters to control for achieving high purity and the desired crystal morphology, which is important for downstream processing.[4][5]
-
Washing: Thoroughly washing the filtered solid with a suitable solvent (e.g., cold water or a mixture of solvent and anti-solvent) is essential to remove residual starting materials, byproducts, and salts.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general laboratory-scale procedure involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or ethyl acetate).
-
Base Addition: Add a suitable base (e.g., triethylamine, pyridine, or an aqueous solution of sodium acetate) to the reaction mixture.
-
Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic, and slow addition with efficient cooling is crucial.[1][2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is typically quenched by adding water or an aqueous acid solution. The organic layer is separated, washed with brine, and dried over a drying agent (e.g., anhydrous sodium sulfate).
-
Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound as a crystalline solid.[3]
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Scaling up this synthesis requires careful consideration of several safety aspects:
-
Exothermicity: The reaction between an amine and an acyl chloride is highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to a dangerous temperature increase, potentially causing a runaway reaction. A thorough thermal hazard assessment using techniques like reaction calorimetry is essential to understand the heat of reaction and to design an adequate cooling system.[7]
-
Reagent Handling: Chloroacetyl chloride is a corrosive and lachrymatory substance.[8] 3-chloroaniline is toxic.[9] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used. The charging of these materials into the reactor should be done in a well-ventilated area or using a closed-transfer system.
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas as a byproduct, which is corrosive and toxic. The reactor system must be equipped with a scrubbing system to neutralize the evolved HCl gas.
-
Solvent Safety: The choice of solvent should consider not only the reaction performance but also its flammability, toxicity, and environmental impact.
Q3: How do different reaction parameters affect the yield and purity of the product?
A3: The yield and purity of this compound are sensitive to several parameters. The following table summarizes the expected impact of these parameters.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Low (0-10 °C) | May be lower due to slower reaction rate | Higher | Minimizes side reactions like diacylation and degradation.[2] |
| High (>30 °C) | May decrease due to side reactions | Lower | Increased rates of diacylation and other side reactions.[1] | |
| Solvent | Aprotic (e.g., Toluene, DCM) | Generally good | Good | Solubilizes reactants well and is non-reactive. |
| Protic (e.g., Ethanol) | Can be lower | May be lower | Can react with chloroacetyl chloride. | |
| Base | Organic (e.g., Triethylamine) | High | Good | Acts as an HCl scavenger.[10] |
| Inorganic (e.g., NaHCO₃) | Can be effective | Good | Can be slower due to heterogeneity but is a milder and cheaper option. | |
| Addition Rate of Chloroacetyl Chloride | Slow / Controlled | Higher | Higher | Maintains better temperature control and minimizes localized high concentrations, reducing side products.[2] |
| Fast / Uncontrolled | Lower | Lower | Can lead to a rapid exotherm and increased formation of impurities.[1] |
Q4: What are the common impurities that I should look for during the quality control of this compound?
A4: A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the purity of the final product.[11][12] Potential impurities to monitor include:
| Impurity | Chemical Name | Potential Source |
| Starting Material | 3-Chloroaniline | Incomplete reaction. |
| Byproduct | N,N-bis(chloroacetyl)-3-chloroaniline | Diacylation due to excess chloroacetyl chloride or high temperature. |
| Hydrolysis Product | Chloroacetic acid | Hydrolysis of chloroacetyl chloride by moisture. |
| Dimer | 2-chloro-N-(3-chlorophenyl)-N-(2-((3-chlorophenyl)amino)-2-oxoethyl)acetamide | Reaction of the product with the starting aniline. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A typical workflow for the laboratory synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting guide for addressing low product yield.
Signaling Pathway of the Acylation Reaction
Caption: The reaction mechanism for the N-acylation of 3-chloroaniline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 3. ijpsr.info [ijpsr.info]
- 4. Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient [mdpi.com]
- 5. approcess.com [approcess.com]
- 6. helgroup.com [helgroup.com]
- 7. asymchem.com [asymchem.com]
- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 9. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. lcms.cz [lcms.cz]
- 12. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in 2-chloro-N-(3-chlorophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 2-chloro-N-(3-chlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities can originate from starting materials, byproducts of the synthesis process, or degradation of the final product. Common impurities include:
-
Starting Materials: 3-chloroaniline and chloroacetyl chloride.
-
Byproducts: Diacylated species such as 2-chloro-N-(2-chloroacetyl)-N-(3-chlorophenyl)acetamide, and products from side reactions.
-
Degradation Products: Hydrolysis of the amide bond can lead to the formation of 3-chloroaniline and chloroacetic acid.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for analyzing non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and residual solvents.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the stability of the compound and to identify potential degradation products.[1] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Interaction with active silanols on the column.[2] 2. Wrong mobile phase pH. 3. Column overload. | 1. Use a column with high-purity silica. Add a basic modifier like triethylamine to the mobile phase if necessary. 2. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[2] 3. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system. 2. Implement a robust needle wash protocol in your autosampler method. |
| Irregular Retention Times | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Air bubbles in the pump. | 1. Ensure proper mixing and degassing of the mobile phase.[3] 2. Use a column oven to maintain a stable temperature.[3] 3. Purge the pump to remove any trapped air.[3] |
| High Backpressure | 1. Blocked column frit. 2. Precipitation of buffer in the system. 3. Contamination of the guard or analytical column. | 1. Back-flush the column. If the problem persists, replace the frit.[4] 2. Ensure the mobile phase components are fully miscible and buffers are soluble in the organic modifier concentration used.[2] 3. Replace the guard column. Try washing the analytical column with a strong solvent.[4] |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Analyte degradation at high temperatures. | 1. Use a deactivated liner and a high-quality, low-bleed GC column. 2. Optimize the injector temperature to be high enough for volatilization but not so high as to cause degradation. |
| Low Sensitivity | 1. Leaks in the system. 2. Improper injection technique. 3. Contaminated ion source. | 1. Perform a leak check of the GC system. 2. Ensure the syringe is functioning correctly and the injection volume is appropriate. 3. Clean the ion source according to the manufacturer's instructions. |
| Mass Spectral Interferences | 1. Column bleed. 2. Contamination from the sample matrix or system. | 1. Use a low-bleed GC column and condition it properly. 2. Ensure proper sample cleanup. Bake out the GC system to remove contaminants. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a general guideline and may require optimization for your specific instrumentation and impurity profile.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm or MS in full scan mode |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is based on standard procedures for residual solvent analysis in pharmaceuticals.[5]
Instrumentation:
-
GC system with a headspace autosampler and a Mass Spectrometer (MS) detector.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial: 40 °C for 5 min Ramp: 10 °C/min to 240 °C Hold: 5 min at 240 °C |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35 - 350 amu |
| Headspace Sampler Conditions | |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 20 min |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analytes of interest.[6] |
Data Presentation
Potential Impurities and their Mass Information
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 128.0 | |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | N/A (highly reactive) | |
| 2-chloro-N-(2-chloroacetyl)-N-(3-chlorophenyl)acetamide | C₁₀H₇Cl₃NO₂ | 294.53 | 295.0 | |
| 3-chlorophenylacetamide | C₈H₈ClNO | 169.61 | 170.1 | |
| N,N'-(carbonyl)bis(3-chloroaniline) | C₁₃H₁₀Cl₂N₂O | 297.14 | 297.0 |
Visualizations
Caption: General workflow for impurity analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. hplc.eu [hplc.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-chloro-N-(chlorophenyl)acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the ortho-, meta-, and para-isomers of 2-chloro-N-(chlorophenyl)acetamide. The information is compiled from various studies to offer a comprehensive overview of their potential as antimicrobial and cytotoxic agents. While a single study directly comparing all three isomers for the same bioactivity is not available in the current literature, this guide synthesizes the existing data to draw meaningful comparisons.
Comparative Bioactivity Data
The bioactivity of 2-chloro-N-(chlorophenyl)acetamide isomers is influenced by the position of the chlorine atom on the phenyl ring. The following tables summarize the available quantitative data for their cytotoxic and antimicrobial activities.
Cytotoxicity
The cytotoxic effects of the N-butyl derivatives of 2-chloro-N-(chlorophenyl)acetamide isomers have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. A lower IC50 value indicates higher cytotoxicity.
| Isomer Position | Compound | Cell Line | IC50 (µM) | Reference |
| Ortho (2-chloro) | N-Butyl-2-(2-chlorophenyl)acetamide | MDA-MB-468 | 6 ± 0.08 | [1] |
| PC-12 | 6 ± 0.07 | [1] | ||
| MCF-7 | 7 ± 0.4 | [1] | ||
| Meta (3-chloro) | N-Butyl-2-(3-chlorophenyl)acetamide | MDA-MB-468 | 2.2 ± 0.07 | [1] |
| PC-12 | 0.67 ± 0.12 | [1] | ||
| MCF-7 | 9 ± 0.09 | [1] | ||
| Para (4-chloro) | N-Butyl-2-(4-chlorophenyl)acetamide | MDA-MB-468 | 1 ± 0.13 | [1] |
| PC-12 | 7 ± 0.09 | [1] | ||
| MCF-7 | Not Determined | [1] |
Table 1: Cytotoxicity of N-Butyl-2-(chlorophenyl)acetamide Isomers. Data represents the mean ± standard error of the mean.[1]
Note: The data presented is for N-butyl derivatives, which may influence the bioactivity compared to the parent N-H compounds. The para-isomer's cytotoxicity against MCF-7 cells was not determined in this study.
Antimicrobial Activity
Direct comparative antimicrobial data for all three isomers is limited. However, studies have evaluated the N-(4-chlorophenyl) and N-(3-bromophenyl) analogues, providing insights into the activity of the para-chloro isomer and a meta-halogenated isomer. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Isomer/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Para (4-chloro) | Staphylococcus aureus | >1000 | [2] |
| Methicillin-resistant S. aureus (MRSA) | >1000 | [2] | |
| Escherichia coli | >1000 | [2] | |
| Candida albicans | >1000 | [2] | |
| Meta (3-bromo) | Staphylococcus aureus | >1000 | [2] |
| Methicillin-resistant S. aureus (MRSA) | >1000 | [2] | |
| Escherichia coli | >1000 | [2] | |
| Candida albicans | >1000 | [2] |
Table 2: Antimicrobial Activity of N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides.[2]
Note: The available data suggests that these specific chloroacetamide structures have limited antimicrobial activity under the tested conditions. Data for the ortho- and meta-chloro isomers is not available in the cited study. Other related chloroacetamide derivatives have shown significant antimicrobial properties, indicating that structural modifications are key to this bioactivity[3][4][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of 2-chloro-N-(chlorophenyl)acetamides
A general method for the synthesis of N-substituted-2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride[6].
Materials:
-
Appropriate chlorosubstituted aniline (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline)
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol for recrystallization
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add a solution of sodium acetate in water to the mixture.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.
-
Continue stirring for a specified period (e.g., 2 hours) at room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 2-chloro-N-(chlorophenyl)acetamide isomer.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1].
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (2-chloro-N-(chlorophenyl)acetamide isomers)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 440 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[2].
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Growth media (e.g., Luria Bertani broth for bacteria, Tryptic Soy Broth for yeast)
-
Test compounds
-
96-well microtiter plates
-
Bacterial/fungal inoculum adjusted to a 0.5 McFarland standard
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic activity of these compounds.
Caption: Workflow for synthesis and bioactivity screening.
Caption: A potential intrinsic apoptotic pathway.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. ijpsr.info [ijpsr.info]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Substituted N-Phenyl Chloroacetamides: A Structure-Activity Relationship Guide
A detailed comparison of a series of twelve N-(substituted phenyl)-2-chloroacetamides reveals key structural determinants for their antimicrobial activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their efficacy against various pathogens, supported by quantitative data and detailed experimental protocols.
The quest for novel antimicrobial agents has led to the exploration of diverse chemical scaffolds, among which N-substituted chloroacetamides have demonstrated significant potential.[1] This guide delves into the structure-activity relationship (SAR) of a series of twelve synthesized N-(substituted phenyl)-2-chloroacetamides, highlighting how chemical modifications influence their biological activity. The compounds were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as a pathogenic yeast, providing valuable insights for the rational design of more potent antimicrobial drugs.
Comparative Antimicrobial Activity
The antimicrobial potential of the twelve N-(substituted phenyl)-2-chloroacetamide analogues was assessed by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The results, summarized in the tables below, indicate a clear correlation between the nature and position of the substituent on the phenyl ring and the resulting antimicrobial effect.
Antibacterial Activity
All tested chloroacetamides exhibited notable efficacy against the Gram-positive bacteria Staphylococcus aureus and its methicillin-resistant strain (MRSA).[1][2] In contrast, their activity was less pronounced against the Gram-negative bacterium Escherichia coli.[1][2] This differential activity is a key finding in understanding the mechanism of action and potential spectrum of these compounds.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) against Bacterial Strains (μg/mL)
| Compound | Substituent | S. aureus (MIC/MBC) | MRSA (MIC/MBC) | E. coli (MIC/MBC) |
| SP1 | H | 500 / 1000 | 500 / 1000 | >4000 / >4000 |
| SP2 | 4-CH₃ | 500 / 1000 | 500 / 1000 | 2000 / 4000 |
| SP3 | 4-OCH₃ | 500 / 1000 | 500 / 1000 | 2000 / 4000 |
| SP4 | 4-Cl | 250 / 500 | 250 / 500 | 1000 / 2000 |
| SP5 | 4-Br | 250 / 500 | 250 / 500 | 1000 / 2000 |
| SP6 | 4-F | 250 / 500 | 250 / 500 | 1000 / 2000 |
| SP7 | 4-I | 250 / 500 | 250 / 500 | 1000 / 2000 |
| SP8 | 4-COCH₃ | 500 / 1000 | 500 / 1000 | 2000 / 4000 |
| SP9 | 4-OH | 1000 / 2000 | 1000 / 2000 | >4000 / >4000 |
| SP10 | 4-CN | 500 / 1000 | 500 / 1000 | 2000 / 4000 |
| SP11 | 3-CN | 500 / 1000 | 500 / 1000 | 2000 / 4000 |
| SP12 | 3-Br | 250 / 500 | 250 / 500 | 1000 / 2000 |
Data sourced from Bogdanović et al., 2021.[1]
Antifungal Activity
The compounds were also tested against the pathogenic yeast Candida albicans, demonstrating moderate effectiveness.
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) against C. albicans (μg/mL)
| Compound | Substituent | MIC / MFC |
| SP1 | H | 1000 / 2000 |
| SP2 | 4-CH₃ | 1000 / 2000 |
| SP3 | 4-OCH₃ | 1000 / 2000 |
| SP4 | 4-Cl | 500 / 1000 |
| SP5 | 4-Br | 500 / 1000 |
| SP6 | 4-F | 500 / 1000 |
| SP7 | 4-I | 500 / 1000 |
| SP8 | 4-COCH₃ | 1000 / 2000 |
| SP9 | 4-OH | 2000 / 4000 |
| SP10 | 4-CN | 1000 / 2000 |
| SP11 | 3-CN | 1000 / 2000 |
| SP12 | 3-Br | 500 / 1000 |
Data sourced from Bogdanović et al., 2021.[1]
Structure-Activity Relationship Insights
The variation in antimicrobial activity can be directly linked to the physicochemical properties of the substituents on the phenyl ring. A key factor influencing the biological activity of these chloroacetamides is lipophilicity.[1]
Caption: Relationship between substituent properties and antimicrobial activity.
Compounds bearing halogen substituents in the para- or meta-position of the phenyl ring, such as N-(4-chlorophenyl) chloroacetamide (SP4), N-(4-fluorophenyl) chloroacetamide (SP6), and N-(3-bromophenyl) chloroacetamide (SP12), were among the most active.[1][2] Their enhanced activity is attributed to high lipophilicity, which facilitates their passage across the phospholipid bilayer of microbial cell membranes.[1][2] Conversely, the presence of a hydrophilic group, such as the hydroxyl group in N-(4-hydroxyphenyl) chloroacetamide (SP9), resulted in the lowest activity, likely due to reduced membrane permeability.
Experimental Protocols
The synthesis and antimicrobial testing of the N-(substituted phenyl)-2-chloroacetamides were conducted following established methodologies.
Synthesis of N-(substituted phenyl)-2-chloroacetamides
The general procedure for the synthesis of the twelve N-(substituted phenyl)-2-chloroacetamide derivatives (SP1-SP12) involved the reaction of a corresponding substituted aniline with chloroacetyl chloride.[1]
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-chloro-N-(3-chlorophenyl)acetamide and Other Chloroacetamide Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal activity of 2-chloro-N-(3-chlorophenyl)acetamide with other prominent chloroacetamide herbicides, including alachlor, metolachlor, and butachlor. The information presented is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.
Introduction to Chloroacetamide Herbicides
Chloroacetamide herbicides are a class of selective, pre-emergence herbicides widely used in agriculture to control annual grasses and some broadleaf weeds. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1] This disruption of VLCFA production leads to a cessation of cell division and elongation, ultimately preventing the emergence and growth of weed seedlings.[2]
While extensive research is available for commercially successful chloroacetamides like alachlor, metolachlor, and butachlor, public domain data on the specific herbicidal efficacy of this compound is limited. This guide compiles available quantitative data for the major chloroacetamide herbicides to provide a comparative framework and presents detailed experimental protocols for assessing herbicidal activity.
Comparative Herbicidal Activity
Quantitative data on the herbicidal activity of chloroacetamides is typically presented as the concentration required to inhibit plant growth by 50% (IC50 or GR50) or the effective concentration to control 50% of the weed population (EC50). The following table summarizes available data for alachlor, metolachlor, and butachlor against common weed species. It is important to note that these values can vary depending on the specific experimental conditions, soil type, and weed biotype.
| Herbicide | Weed Species | Activity Metric | Value (µM) | Reference |
| Alachlor | Echinochloa crus-galli (Barnyardgrass) | IC50 (VLCFA synthesis) | 0.02 | (Böger, 2003) |
| Metolachlor | Amaranthus tuberculatus (Waterhemp) - Sensitive | GR50 | ~0.1 | [3] |
| S-Metolachlor | Amaranthus tuberculatus (Waterhemp) - Sensitive | GR50 | ~0.05 | [3] |
| Butachlor | Echinochloa crus-galli (Barnyardgrass) | - | Data not readily available in µM | - |
Note: Direct comparative EC50/IC50 values for this compound against common weed species were not found in publicly available literature.
Mechanism of Action: Inhibition of VLCFA Synthesis
The primary target of chloroacetamide herbicides is the elongase enzyme system, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[1] These fatty acids are crucial components of cell membranes, cuticular waxes, and suberin. By inhibiting elongase, chloroacetamides disrupt the formation of these essential molecules, leading to the following downstream effects:
-
Inhibition of cell division and expansion: Lack of VLCFAs halts the development of new cells, particularly in the growing points of shoots and roots.
-
Disruption of membrane integrity: Altered membrane composition can lead to leakage and loss of cellular function.
-
Reduced cuticular wax formation: This can increase the plant's susceptibility to environmental stress and other herbicides.
The general signaling pathway for chloroacetamide herbicidal action is illustrated below.
References
- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 3. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 2-chloro-N-(3-chlorophenyl)acetamide and structurally related compounds. The information presented is compiled from various studies to offer a comprehensive overview of how chemical modifications to the chloroacetamide and phenylacetamide scaffold influence biological activity. This document includes quantitative data from in vitro cytotoxicity and genotoxicity assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to inform rational drug design and development.
Quantitative Data on Biological Activity
The cytotoxic and genotoxic potential of haloacetamides and phenylacetamide derivatives has been evaluated in several studies. The following tables summarize key quantitative data, providing a basis for comparing the potency of different structural variants.
Table 1: Comparative Chronic Cytotoxicity of Haloacetamides in Chinese Hamster Ovary (CHO) Cells
| Compound | Abbreviation | Cytotoxicity Rank Order |
| Diiodoacetamide | DIAcAm | 1 |
| Iodoacetamide | IAcAm | 2 |
| Bromoacetamide | BAcAm | 3 |
| Tribromoacetamide | TBAcAm | 4 |
| Bromoiodoacetamide | BIAcAm | 5 |
| Dibromochloroacetamide | DBCAcAm | 6 |
| Chloroiodoacetamide | CIAcAm | 7 |
| Bromodichloroacetamide | BDCAcAm | 8 |
| Dibromoacetamide | DBAcAm | 9 |
| Bromochoroacetamide | BCAcAm | 10 |
| Chloroacetamide | CAcAm | 11 |
| Dichloroacetamide | DCAcAm | 12 |
| Trichloroacetamide | TCAcAm | 13 |
Data sourced from a study on the chronic cytotoxicity of 13 haloacetamides in CHO cells, which are frequently used in disinfection byproduct research[1][2].
Table 2: Comparative Genotoxicity of Haloacetamides in Chinese Hamster Ovary (CHO) Cells
| Compound | Abbreviation | Genotoxicity Rank Order |
| Tribromoacetamide | TBAcAm | 1 |
| Diiodoacetamide | DIAcAm | 2 (tie) |
| Iodoacetamide | IAcAm | 2 (tie) |
| Bromoacetamide | BAcAm | 3 |
| Dibromochloroacetamide | DBCAcAm | 4 |
| Bromoiodoacetamide | BIAcAm | 5 |
| Bromodichloroacetamide | BDCAcAm | 6 |
| Chloroiodoacetamide | CIAcAm | 7 |
| Bromo-chloroacetamide | BCAcAm | 8 |
| Dibromoacetamide | DBAcAm | 9 |
| Chloroacetamide | CAcAm | 10 |
| Trichloroacetamide | TCAcAm | 11 |
Data from a study assessing the induction of genomic DNA damage by haloacetamides in CHO cells[1][2]. Dichloroacetamide (DCAcAm) was found to be not genotoxic[2].
Table 3: Cytotoxic Activity (IC50, µM) of Phenylacetamide Derivatives in Cancer Cell Lines
| Compound | R-Group | MDA-MB-468 | PC12 | MCF7 |
| N-Butyl-2-(2-fluorophenyl)acetamide | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| N-Butyl-2-(3-fluorophenyl)acetamide | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| N-Butyl-2-(4-fluorophenyl)acetamide | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| N-Butyl-2-(2-chlorophenyl)acetamide | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| N-Butyl-2-(3-chlorophenyl)acetamide | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| N-Butyl-2-(4-chlorophenyl)acetamide | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| N-Butyl-2-(4-bromophenyl)acetamide | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| N-Butyl-2-(4-nitrophenyl)acetamide | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| Doxorubicin (standard) | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
ND: Not Determined. The data highlights that the position of the chloro substituent on the phenyl ring significantly impacts cytotoxicity[3].
Structure-Activity Relationship (SAR) Insights
The biological activity of chloroacetamide and its derivatives is significantly influenced by their chemical structure.
-
Halogen Substitution: The cytotoxicity and genotoxicity of haloacetamides are primarily determined by the leaving tendency of the halogen, following the order I > Br >> Cl.[2][4] For di- and trihaloacetamides, the presence of at least one good leaving group (I or Br) is critical for significant toxic activity[2][4]. The addition of a chloro atom to the alpha carbon has been shown to be essential for the biological activity of some acetamide molecules.[5]
-
Phenyl Ring Substitution: In phenylacetamide derivatives, the nature and position of substituents on the phenyl ring are crucial for activity. For instance, in a series of N-butyl-2-(chlorophenyl)acetamide derivatives, the position of the chlorine atom significantly affected the cytotoxic potency against different cancer cell lines[3]. Specifically, the meta-position (3-Cl) showed high potency against PC12 cells, while the para-position (4-Cl) was most effective against MDA-MB-468 cells[3]. Electron-withdrawing groups on the phenyl ring are generally preferred for enhanced activity[6].
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of haloacetamides and related compounds are often attributed to their ability to induce cellular stress, leading to apoptosis or necrosis.[1] These compounds are known to react with cellular protein thiols as alkylating agents.[1]
Induction of Oxidative and DNA Damage Stress Responses:
Studies have shown that haloacetamides can generate reactive oxygen species, leading to oxidative stress, and can also cause DNA damage.[7][8] This results in the activation of adaptive stress response pathways, such as the Nrf2/ARE pathway for oxidative stress and the p53 pathway for DNA damage.[8] The activation of these pathways can lead to cellular defense and repair or, in cases of severe damage, programmed cell death (apoptosis).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
1. Chronic Cytotoxicity Assay (CHO Cells)
This assay measures the reduction in cell density as a function of compound concentration over a period of approximately three cell divisions (72 hours).[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Procedure:
-
CHO cells are seeded in 96-well microplates.
-
After a 24-hour incubation period, the medium is replaced with fresh medium containing various concentrations of the test compound. Ten different concentrations are typically analyzed, with 8 replicate wells for each concentration.
-
The cells are exposed to the compound for 72 hours at 37°C in a 5% CO2 incubator.
-
Following exposure, cell density is measured using a suitable method, such as the CyQUANT cell proliferation assay.
-
The concentration that causes a 50% reduction in cell growth (IC50) is calculated.
-
Each experiment is repeated 2-3 times.
-
2. Single Cell Gel Electrophoresis (Comet) Assay for Genotoxicity
This assay detects DNA damage at the level of individual cells.[1]
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Procedure:
-
CHO cells are exposed to the test compound for 4 hours at 37°C in a 5% CO2 incubator. A negative control and a positive control (e.g., 3.8 mM ethylmethanesulfonate) are included.
-
After exposure, cells are harvested, mixed with low-melting-point agarose, and layered onto microscope slides pre-coated with normal melting point agarose.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed, during which damaged DNA fragments migrate away from the nucleus, forming a "comet" shape.
-
The slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro toxicity assessment of haloacetamides via a toxicogenomics assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Crystallographic Validation of 2-chloro-N-(3-chlorophenyl)acetamide and Its Isomeric Analogs
A definitive structural elucidation of 2-chloro-N-(3-chlorophenyl)acetamide has been achieved through single-crystal X-ray diffraction analysis, providing unequivocal validation of its molecular geometry. This guide presents a comparative analysis of its crystallographic parameters alongside its structural isomers, 2-chloro-N-(2-chlorophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide, as well as the parent compound, N-(3-chlorophenyl)acetamide. The presented data offers researchers, scientists, and drug development professionals a comprehensive resource for understanding the subtle yet significant structural variations imparted by substituent positioning on the phenyl ring.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. X-ray crystallography stands as the gold standard for determining molecular structure with atomic resolution. In this context, the crystal structure of this compound has been rigorously determined and is compared here with closely related analogs to provide a deeper understanding of its solid-state conformation.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and its selected alternatives, allowing for a direct and objective comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for this compound and N-(3-chlorophenyl)acetamide.
| Parameter | This compound[1] | N-(3-chlorophenyl)acetamide |
| Empirical Formula | C₈H₇Cl₂NO | C₈H₈ClNO |
| Formula Weight | 204.05 | 169.60 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pca2₁ | Pbca |
| a (Å) | 4.897(1) | 4.8468(8) |
| b (Å) | 17.379(3) | 18.562(2) |
| c (Å) | 21.484(4) | 18.852(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1828.4(6) | 1696.0(4) |
| Z | 8 | 8 |
| Calculated Density (Mg/m³) | 1.481 | 1.328 |
| Radiation type | Mo Kα | Cu Kα |
| Temperature (K) | 299 | 299(2) |
| R-factor | 0.094 | 0.082 |
| CCDC Number | 731209 | 677537 |
Table 2: Crystal Data and Structure Refinement for 2-chloro-N-(2-chlorophenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide.
| Parameter | 2-chloro-N-(2-chlorophenyl)acetamide | 2-chloro-N-(4-chlorophenyl)acetamide |
| Empirical Formula | C₈H₇Cl₂NO | C₈H₇Cl₂NO |
| Formula Weight | 204.05 | 204.05 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.033(2) | 9.498(2) |
| b (Å) | 9.083(2) | 9.878(2) |
| c (Å) | 10.155(2) | 20.205(5) |
| α (°) | 90 | 90 |
| β (°) | 114.23(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 843.9(3) | 1895.1(7) |
| Z | 4 | 8 |
| Calculated Density (Mg/m³) | 1.606 | 1.430 |
| Radiation type | Mo Kα | Mo Kα |
| Temperature (K) | 293(2) | 293(2) |
| R-factor | 0.046 | 0.042 |
| CCDC Number | Not Found | 657679 |
Experimental Protocols
The structural validation of this compound and its analogs was conducted following established crystallographic methodologies.
Synthesis and Crystallization
The compound this compound was synthesized by reacting 3-chloroaniline with chloroacetyl chloride in an appropriate solvent. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanolic solution. A similar procedure was followed for the synthesis and crystallization of the isomeric and parent compounds.
X-ray Data Collection and Structure Refinement
A suitable single crystal of each compound was mounted on a diffractometer. The crystallographic data for this compound were collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector using Mo Kα radiation. The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of the chemical structure by X-ray crystallography.
Caption: A flowchart illustrating the key stages in the determination and validation of a molecular structure using single-crystal X-ray crystallography.
Signaling Pathway of Structure-Property Relationship
The following diagram illustrates the logical relationship between the molecular structure and the resulting physicochemical properties and biological activity.
Caption: A diagram showing how the validated molecular structure influences the material's properties and biological function.
References
Spectroscopic Analysis: A Comparative Guide to 2-chloro-N-(3-chlorophenyl)acetamide and its Precursors
This guide provides a detailed spectroscopic comparison of the synthetic product, 2-chloro-N-(3-chlorophenyl)acetamide, and its precursors, 3-chloroaniline and chloroacetyl chloride. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3282.95 | N-H Stretch (Amide)[1] |
| 1666.55 | C=O Stretch (Amide I)[1] | |
| 1600.97 | N-H Bend (Amide II)[1] | |
| 1442.80 | C-N Stretch[1] | |
| 1091.75 | C-Cl Stretch[1] | |
| 898.96 | Meta-disubstituted benzene ring[1] | |
| 3-chloroaniline | ~3400-3300 | N-H Stretch (Primary Amine) |
| ~1620 | N-H Bend (Primary Amine) | |
| ~1600, 1480 | C=C Stretch (Aromatic) | |
| ~770 | C-H Bend (Meta-disubstituted Aromatic) | |
| ~680 | C-Cl Stretch | |
| Chloroacetyl Chloride | ~1785 | C=O Stretch (Acid Chloride) |
| ~750 | C-Cl Stretch |
Table 2: ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.5 (broad s) | Singlet | 1H | N-H |
| ~7.2-7.8 (m) | Multiplet | 4H | Aromatic C-H | |
| ~4.2 (s) | Singlet | 2H | -CH₂Cl | |
| 3-chloroaniline | ~7.0 (t) | Triplet | 1H | Aromatic C-H |
| ~6.6-6.8 (m) | Multiplet | 3H | Aromatic C-H | |
| ~3.7 (broad s) | Singlet | 2H | -NH₂ | |
| Chloroacetyl Chloride | ~4.5 (s) | Singlet | 2H | -CH₂Cl |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Approximate Chemical Shift (δ, ppm) | Assignment |
| This compound | ~164 | C=O (Amide) |
| ~139, 134, 130, 124, 120, 118 | Aromatic Carbons | |
| ~43 | -CH₂Cl | |
| 3-chloroaniline | ~148 | C-NH₂ |
| ~135 | C-Cl | |
| ~130, 118, 117, 115 | Aromatic C-H | |
| Chloroacetyl Chloride | ~170 | C=O (Acid Chloride) |
| ~45 | -CH₂Cl |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 203/205/207 (isotope pattern for 2 Cl)[1] | 127, 154[1] |
| 3-chloroaniline | 127/129 (isotope pattern for 1 Cl) | 92, 65 |
| Chloroacetyl Chloride | 112/114/116 (isotope pattern for 2 Cl) | 77, 49 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature.[1]
-
In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent such as aqueous m-chloroaniline.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Analysis
A thin solid film of the sample was prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride) and depositing a drop of the solution onto a KBr salt plate. The solvent was allowed to evaporate, leaving a thin film of the sample on the plate. The IR spectrum was then recorded using an FTIR spectrometer.
¹H and ¹³C NMR spectra were recorded on an NMR spectrometer. A small amount of the sample was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. The spectra were acquired using standard pulse sequences.
Mass spectra were obtained using a mass spectrometer, typically coupled with a gas chromatography (GC/MS) system. The sample was introduced into the ion source, where it was ionized. The resulting ions were then separated based on their mass-to-charge ratio and detected.
Visualized Workflows
The following diagrams illustrate the synthesis and analysis workflows.
References
A Comparative Analysis of 2-Chloro-N-(3-chlorophenyl)acetamide Derivatives: In Vitro Efficacy vs. In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of 2-chloro-N-(3-chlorophenyl)acetamide and its derivatives. This class of compounds has garnered significant interest for its diverse biological activities, ranging from antimicrobial to antidepressant and analgesic effects. This document synthesizes available experimental data to facilitate an objective comparison of their performance, offering insights into their therapeutic potential.
Summary of Biological Activity
This compound derivatives have demonstrated a broad spectrum of biological activities. The presence of the chloroacetamide moiety is often crucial for their biological function. Studies have highlighted that the addition of a chloro group can significantly enhance the antimicrobial activity of acetamide molecules[1]. The following sections present a compilation of quantitative data from various studies, comparing the in vitro and in vivo performance of these derivatives in different therapeutic areas.
Antimicrobial Efficacy
The antimicrobial properties of chloroacetamide derivatives have been extensively studied. The data suggests that these compounds are effective against a range of bacterial and fungal pathogens.
Table 1: In Vitro Antimicrobial Activity of 2-Chloro-N-phenylacetamide Derivatives
| Compound | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis (Gram-positive) | 14 | [2][3] |
| Staphylococcus aureus (Gram-positive) | 12 | [2][3] | |
| Escherichia coli (Gram-negative) | 10 | [2][3] | |
| Pseudomonas aeruginosa (Gram-negative) | 6 | [2][3] | |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Bacillus subtilis (Gram-positive) | 12 | [2][3] |
| Staphylococcus aureus (Gram-positive) | 12 | [2][3] | |
| Escherichia coli (Gram-negative) | 8 | [2][3] | |
| Pseudomonas aeruginosa (Gram-negative) | 12 | [2][3] | |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | Klebsiella pneumoniae | Moderate to weak antibacterial activity | [1] |
| N-(4-fluoro-3-nitrophenyl) acetamide (A1) | Klebsiella pneumoniae | No activity | [1] |
Note: The study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide highlighted the importance of the chloro atom for its antibacterial activity, as the derivative without it (A1) was inactive. The authors suggest that the chloro atom helps in stabilizing the molecule in the target enzyme's active site, possibly a penicillin-binding protein, leading to cell lysis[1].
Currently, there is a lack of published in vivo antimicrobial studies for this compound derivatives to draw a direct comparison with the in vitro data.
Antidepressant Activity
Derivatives of 2-chloro-N-phenylacetamide have been investigated for their potential as antidepressant agents. In vivo studies using animal models have shown promising results.
Table 2: In Vivo Antidepressant Activity of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives
| Compound | Dose (mg/kg) | Test Model | % Decrease in Immobility Duration (% DID) | Reference |
| VS1-VS25 (general series) | 15 | Tail Suspension Test (TST) & Forced Swim Test (FST) | Weak activity | [4] |
| 30 | TST & FST | Significant activity | [4] | |
| 60 | TST & FST | No increase or decrease in activity | [4] | |
| VS25 (most potent) | 30 | TST & FST | 82.23 | [4] |
| Moclobemide (Standard) | 30 | TST & FST | Not specified, but VS25 was better | [4] |
| Imipramine (Standard) | 30 | TST & FST | Not specified, but VS25 was better | [4] |
| Fluoxetine (Standard) | 30 | TST & FST | Not specified, but VS25 was better | [4] |
Note: The synthesis of these antidepressant candidates starts from 2-chloro-N-substituted-acetamides, including this compound[4]. The study indicates that a dose of 30 mg/kg was optimal for antidepressant activity in mice[4].
Analgesic Activity
Novel derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic properties through in vivo models and computational docking studies.
Table 3: In Vivo Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives
| Compound | Test Model | Activity | Reference |
| AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) | Hot plate model | Significant analgesic response | [5] |
| Diclofenac sodium (Standard) | Hot plate model | Standard analgesic response | [5] |
Note: The study suggests that the analgesic effect may be mediated through the inhibition of COX-1 and COX-2 enzymes[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting m-chloroaniline with chloroacetyl chloride[6].
Procedure:
-
A solution of m-chloroaniline in a suitable solvent (e.g., aqueous medium) is prepared.
-
Chloroacetyl chloride is added to the solution.
-
The reaction mixture is stirred, often at room temperature, for a specified period.
-
The resulting product is then isolated, purified (e.g., by recrystallization), and characterized using techniques like IR and GC-MS to confirm its structure[6].
In Vitro Antimicrobial Activity Assay (Agar Disc-Diffusion Method)
This method is widely used to assess the antimicrobial efficacy of chemical agents[2][3].
Procedure:
-
A sterile nutrient agar is inoculated with a suspension of the test microorganism.
-
The inoculated agar is poured into Petri dishes and allowed to solidify.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.
-
The discs are placed on the surface of the agar.
-
A standard antibiotic disc and a solvent-only disc are used as positive and negative controls, respectively.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
In Vivo Antidepressant Activity (Tail Suspension Test - TST)
The TST is a common behavioral test used to screen for potential antidepressant drugs in rodents[4].
Procedure:
-
Mice are individually suspended by their tails from a lever, in a position where they cannot escape or hold on to nearby surfaces.
-
The duration of immobility is recorded over a specific period (e.g., 6 minutes).
-
The test compounds are administered at various doses (e.g., 15, 30, 60 mg/kg) prior to the test.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
The results are often expressed as a percentage decrease in immobility duration compared to a control group.
Visualizing Pathways and Workflows
To better understand the processes involved in the synthesis and evaluation of these compounds, the following diagrams illustrate a general synthesis workflow and a conceptual signaling pathway for their potential mechanism of action.
Caption: General workflow for the synthesis of this compound.
Caption: Conceptual pathway for the antimicrobial action of chloroacetamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. repo.journalnx.com [repo.journalnx.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsr.info [ijpsr.info]
A Comparative Guide to the Antimicrobial Spectrum of Chloroacetamide Analogues
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Chloroacetamide analogues, a class of compounds characterized by a reactive chloroacetyl group, have demonstrated a broad spectrum of biological activities, including noteworthy antibacterial and antifungal properties. This guide provides an objective comparison of the antimicrobial performance of various N-substituted chloroacetamide analogues, supported by experimental data from recent studies, to aid in the evaluation of their potential as next-generation antimicrobials.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of chloroacetamide analogues is significantly influenced by the nature of the substituent on the phenyl ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several N-(substituted phenyl)-2-chloroacetamides against a panel of clinically relevant microorganisms. Lower MIC values indicate higher antimicrobial potency.
Table 1: Chemical Structures of Selected N-(substituted phenyl)-2-chloroacetamide Analogues
| Compound ID | Substituent (R) | Chemical Name |
| SP1 | H | 2-chloro-N-phenylacetamide |
| SP2 | 4-CH₃ | 2-chloro-N-(p-tolyl)acetamide |
| SP3 | 4-OCH₃ | 2-chloro-N-(4-methoxyphenyl)acetamide |
| SP4 | 4-Br | N-(4-bromophenyl)-2-chloroacetamide |
| SP5 | 3-Br | N-(3-bromophenyl)-2-chloroacetamide |
| SP6 | 4-Cl | N-(4-chlorophenyl)-2-chloroacetamide |
| SP7 | 4-F | N-(4-fluorophenyl)-2-chloroacetamide |
| SP12 | 3-NO₂ | 2-chloro-N-(3-nitrophenyl)acetamide |
Table 2: Minimum Inhibitory Concentration (MIC) of Chloroacetamide Analogues (µg/mL)
| Compound ID | S. aureus ATCC 25923 (Gram+) | MRSA ATCC 33591 (Gram+) | E. coli ATCC 25922 (Gram-) | C. albicans ATCC 10231 (Fungus) | Reference |
| SP1 | 60 | 120 | 2000 | 120 | [1] |
| SP2 | 60 | 60 | 4000 | 120 | [1] |
| SP3 | 120 | 120 | 4000 | 250 | [1] |
| SP4 | 60 | 60 | 2000 | 60 | [1] |
| SP5 | 32 | 32 | 1000 | 60 | [1] |
| SP6 | 32 | 32 | 1000 | 60 | [1] |
| SP7 | 32 | 32 | 1000 | 60 | [1] |
| SP12 | 60 | 60 | 2000 | 120 | [1] |
| Rifampicin | 32 | 32 | 60 | - | [1] |
| Amphotericin B | - | - | - | 1 | [1] |
Data sourced from Bogdanović et al., 2021.[1]
The data indicates that N-(substituted phenyl)-2-chloroacetamides are generally more effective against Gram-positive bacteria (S. aureus, MRSA) than Gram-negative bacteria (E. coli).[1] Halogenated analogues, particularly those with bromine or chlorine at the meta or para position (SP4, SP5, SP6, SP7), exhibit the most potent activity against both bacteria and the yeast C. albicans.[1][2] This enhanced activity is attributed to their high lipophilicity, which may facilitate passage through the microbial cell membrane.[1][2]
Further studies have highlighted the antifungal potential of these compounds. For instance, N-(4-bromophenyl)-2-chloroacetamide (designated 4-BFCA in some studies) was effective against multiple resistant Fusarium strains with MIC values ranging from 12.5 to 50 µg/mL.[3] Other derivatives have also shown promise against various Candida species and dermatophytes, with MICs as low as 3.12-50 µg/mL.[4]
Experimental Protocols
The quantitative data presented above was primarily generated using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution MIC Assay (Based on CLSI standards)
This protocol outlines the general steps for determining the MIC of chloroacetamide analogues against bacteria and fungi.[1][5][6]
-
Preparation of Antimicrobial Solutions: A stock solution of each chloroacetamide analogue is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration of DMSO is kept at a level that does not inhibit microbial growth (e.g., ≤1%).
-
Inoculum Preparation:
-
Bacteria: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in the growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Yeast: Yeast cultures are grown on an agar medium like Sabouraud Dextrose Agar. The inoculum is prepared similarly by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. The final inoculum concentration in the wells is typically adjusted to 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the chloroacetamide analogue that completely inhibits visible growth of the microorganism.
-
Determination of MBC/MFC: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated, and the MBC/MFC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Proposed Mechanisms of Action
The precise antimicrobial mechanism of action for chloroacetamide analogues is still under investigation, with evidence suggesting multiple potential targets. The electrophilic nature of the chloroacetyl group allows these compounds to react with and inhibit essential biological macromolecules.
Inhibition of DNA Gyrase and Topoisomerase
One proposed mechanism is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair, as they control the topological state of DNA.[8][9] By inhibiting these enzymes, chloroacetamides could block DNA synthesis, leading to bacterial cell death.[7] This mechanism is supported by molecular docking studies that predict favorable binding of chloroacetamide derivatives to the active sites of these enzymes.
Caption: Proposed inhibition of bacterial DNA gyrase by chloroacetamide analogues.
Other Potential Targets
-
Fatty Acid Synthesis: The herbicidal action of chloroacetamides is known to involve the inhibition of very-long-chain fatty acid (VLCFA) elongase systems. The analogous fatty acid biosynthesis (FAS) pathway in bacteria is an essential process and has been validated as a target for other antibiotics.[10][11] It is plausible that chloroacetamides could disrupt bacterial cell membrane integrity by inhibiting key enzymes in this pathway.
-
Dihydrofolate Reductase (DHFR): In silico studies for 2-chloro-N-phenylacetamide against Candida species suggest that its antifungal activity may involve the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[12]
Conclusion
N-substituted chloroacetamide analogues represent a promising class of antimicrobial agents, exhibiting potent activity, particularly against Gram-positive bacteria and various fungal pathogens. Structure-activity relationship studies consistently show that analogues with halogen substituents on the phenyl ring possess superior antimicrobial efficacy. While the exact mechanism of action requires further elucidation, the inhibition of essential enzymes like DNA gyrase is a strong possibility. The data presented in this guide underscores the potential of this chemical scaffold and provides a basis for the rational design and development of new, more effective chloroacetamide-based antimicrobial drugs.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. turkjps.org [turkjps.org]
- 11. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Studies of Chloroacetamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantitative structure-activity relationship (QSAR) studies on chloroacetamide derivatives, a class of compounds known for their significant herbicidal and antimicrobial properties. By leveraging computational models, QSAR studies elucidate the relationship between the chemical structure of these compounds and their biological activity, thereby guiding the design of more potent and selective agents. This document summarizes key findings, presents comparative data in a structured format, details experimental protocols, and visualizes critical workflows and mechanisms.
Comparative Analysis of QSAR Models for Chloroacetamide Derivatives
Chloroacetamides have been extensively studied to understand how modifications to their molecular structure influence their biological efficacy. QSAR models have been instrumental in identifying key molecular descriptors that govern their activity.
A study on N-(substituted phenyl)-2-chloroacetamides screened twelve newly synthesized compounds for their antimicrobial potential using QSAR analysis.[1][2] The study found that all tested chloroacetamides were effective against Gram-positive bacteria like Staphylococcus aureus and MRSA, with moderate effectiveness against Candida albicans and less effectiveness against Gram-negative Escherichia coli.[1] The biological activity was observed to vary with the position of substituents on the phenyl ring.[1] Notably, compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active.[1] This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the cell membrane's phospholipid bilayer.[1]
Another study focused on the herbicidal properties of chloroacetamides and their alkylating reactivity.[3][4] It was found that a reduced level of N-alkylating reactivity correlated with improved herbicidal efficacy.[3][4] However, the phytotoxicity is not solely dependent on chemical reactivity but is also strongly related to molecular structure, indicating that factors like lipophilicity, uptake, and mobility are also decisive in their mode of action.[3][4]
The herbicidal action of chloroacetamides is primarily due to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[4] This mode of action is shared with other herbicide classes like acetamides and oxyacetamides.[4]
Below is a summary of key molecular descriptors and statistical parameters from representative QSAR studies on chloroacetamides.
Table 1: Comparative QSAR Data for Chloroacetamide Derivatives
| Compound Class | Biological Activity | Key Molecular Descriptors | Statistical Parameters | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial (antibacterial, antifungal) | Lipophilicity (logP), Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | Meets Lipinski's Rule of Five, Veber's, and Egan's criteria for good bioavailability. | [1][2] |
| Various Chloroacetamides | Herbicidal | N-alkylating reactivity, Lipophilicity | Correlation between reduced N-alkylating reactivity and increased herbicidal efficacy. | [3][4] |
| N-cycloalkyl-(cycloalkylaryl)-2-[(quinazoline)thio]acetamides | Antimicrobial, Antitumor | Not specified in abstract | Wide variety of biological activities noted. | [2] |
| 18 New Chloroacetamide Derivatives | Herbicidal | Total number of carbon atoms (lipophilicity), chemical nature of hydrocarbon substituent (water solubility), number of rotatable bonds (toxicity). | Chromatographic parameter RM0 as a measure of lipophilicity and parameter m as an indicator of toxicity. | [5] |
Experimental Protocols
The determination of biological activity is fundamental to any QSAR study. The following table outlines a typical experimental protocol for assessing the herbicidal activity of chloroacetamides.
Table 2: Experimental Protocol for Herbicidal Activity Assay
| Step | Procedure | Details |
| 1. Algal Culture | Culturing of Scenedesmus acutus. | The algae are grown in a suitable nutrient medium under controlled conditions of light and temperature. |
| 2. Herbicide Treatment | Incubation with chloroacetamide derivatives. | Algal cells are incubated for 3 hours with various concentrations of the test compounds. |
| 3. Radiolabeling | Addition of [14C]oleic acid. | Radiolabeled oleic acid is added to the culture to trace its incorporation into sporopollenin. |
| 4. Saponification and Extraction | Cell harvesting and lipid removal. | After incubation, the cells are saponified, and lipids are extracted and discarded. |
| 5. Measurement of Radioactivity | Scintillation counting. | The radioactivity incorporated into the non-lipid fraction is measured. |
| 6. Data Analysis | Calculation of IC50 values. | The concentration of the herbicide that causes 50% inhibition of oleic acid incorporation is determined. This assay is specific to chloroacetamides and related amides.[6] |
Visualizing QSAR Workflows and Mechanisms
To better understand the processes involved in QSAR studies and the mode of action of chloroacetamides, the following diagrams are provided.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: Proposed mechanism of action for chloroacetamide herbicides.
Conclusion
QSAR studies are invaluable tools in the development of new chloroacetamide derivatives with enhanced biological activities. By correlating structural features with herbicidal and antimicrobial efficacy, these studies provide a rational basis for the design of novel compounds. The findings consistently highlight the importance of lipophilicity and specific substituent patterns in determining the potency of these molecules. The primary mode of herbicidal action, the inhibition of VLCFA elongase, presents a specific target for further optimization. The integration of computational modeling with experimental validation will continue to drive the discovery of next-generation chloroacetamides for agricultural and pharmaceutical applications.
References
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Structure-Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific and sensitive assay to quantify the herbicidal activity of chloroacetamides (1998) | Michel Couderchet | 29 Citations [scispace.com]
Comparative Guide to Antibody Cross-Reactivity for 2-chloro-N-(3-chlorophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of antibody cross-reactivity for chloroacetamide herbicides, with a focus on derivatives structurally related to 2-chloro-N-(3-chlorophenyl)acetamide. Due to a lack of publicly available immunoassay data specifically for antibodies raised against this compound, this document leverages data from studies on antibodies developed for other prevalent chloroacetamide herbicides, such as pretilachlor and acetochlor. The provided data and protocols serve as a reference to guide researchers in designing and interpreting their own cross-reactivity experiments.
Principles of Immunoassay for Small Molecules
Small molecules like this compound are haptens and are not immunogenic on their own. To generate an antibody response, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The specificity and affinity of the resulting antibodies are critically influenced by the hapten design and its point of attachment to the carrier protein. A well-designed hapten will present unique structural features of the target molecule to the immune system, leading to the generation of highly specific antibodies.[1][2]
Cross-Reactivity Data
The specificity of an immunoassay is determined by the extent of cross-reactivity with structurally similar compounds. The following tables summarize the cross-reactivity of various herbicides in immunoassays developed for different chloroacetamide herbicides. It is important to note that cross-reactivity is highly dependent on the specific antibody used in the assay.
Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against Pretilachlor
| Compound | Chemical Class | IC50 (μg/L) | Cross-Reactivity (%) |
| Pretilachlor | Chloroacetamide | 31.47 | 100 |
| Alachlor | Chloroacetamide | >1000 | <3.0 |
| Acetochlor | Chloroacetamide | >1000 | <3.0 |
| Butachlor | Chloroacetamide | >1000 | <3.0 |
| Propisochlor | Chloroacetamide | >1000 | <3.0 |
| Metalaxyl | Acylalanine | >1000 | <3.0 |
Data sourced from a study on a monoclonal antibody (mAb) with high sensitivity and specificity towards pretilachlor.[3]
Table 2: Cross-Reactivity of a Polyclonal Antibody Raised Against Acetochlor
| Compound | Chemical Class | Cross-Reactivity (%) |
| Acetochlor | Chloroacetamide | 100 |
| Butachlor | Chloroacetamide | 6.9 |
| Propachlor | Chloroacetamide | 6.5 |
| Metolachlor | Chloroacetamide | <0.1 |
| Atrazine | Triazine | <0.1 |
| Imidacloprid | Neonicotinoid | <0.1 |
| Fipronil | Phenylpyrazole | <0.1 |
| Parathion-methyl | Organophosphate | <0.1 |
Data sourced from a study on the development of an immunoenzyme assay for acetochlor.[4]
Experimental Protocols
The following is a representative protocol for an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) to determine the cross-reactivity of antibodies against chloroacetamide herbicides.
1. Reagents and Materials:
-
Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.
-
Washing Buffer: Phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBST containing 5% non-fat dry milk.
-
Assay Buffer: PBST.
-
Coating Antigen: Hapten-protein conjugate (e.g., this compound-BSA).
-
Primary Antibody: Monoclonal or polyclonal antibody raised against the target hapten.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG).
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
Standards and Competitors: this compound and structurally related compounds.
-
96-well microtiter plates.
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Washing Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard or competing compound dilutions (in Assay Buffer) to the appropriate wells. Then, add 50 µL of the primary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at 37°C.[5]
-
Washing: Wash the plate three times with Washing Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[5]
-
Washing: Wash the plate five times with Washing Buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[5]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[5]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[5]
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the analyte concentration.
-
Determine the half-maximal inhibitory concentration (IC50) for the target analyte and each competing compound. The IC50 is the concentration that causes 50% inhibition of the maximal signal.[5]
-
Calculate the cross-reactivity (CR) percentage using the following formula: CR (%) = (IC50 of target analyte / IC50 of competing compound) x 100%[3]
Visualizations
Caption: Workflow for Antibody Cross-Reactivity Study.
Caption: Competitive ELISA Signaling Pathway.
Alternative Analytical Methods
While immunoassays are excellent for high-throughput screening, other analytical methods can be used for the detection, quantification, and confirmation of this compound and its derivatives. These methods provide alternative quantitative data and are often used for validation.
-
High-Performance Liquid Chromatography (HPLC): A reliable method for separating and quantifying chloroacetamide herbicides in various samples.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the characterization and structural establishment of synthesized chloroacetamide derivatives.[6]
-
Lateral Flow Immunoassay (LFIA): A rapid and simple method for on-site detection of chloroacetamide herbicides.[7]
References
- 1. Immunoassays to Detect and Quantitate Herbicides in the Environment | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.info [ijpsr.info]
- 7. A lateral flow immunoassay method for the rapid detection of acetochlor and alachlor in vegetable oil by sensitivity enhancement by using dimethyl-β-cyclodextrin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-chloro-N-(3-chlorophenyl)acetamide
For researchers and scientists in the fast-paced environment of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 2-chloro-N-(3-chlorophenyl)acetamide, a halogenated organic compound, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this substance.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with care. Based on safety data sheets for similar compounds, this substance may be harmful if swallowed and may cause skin and eye irritation.[1][2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][4] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1] Avoid allowing the substance to enter drains or waterways.[1]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1] As a chlorinated organic compound, it requires special handling and cannot be disposed of as regular waste.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its full chemical name and any relevant hazard symbols.
-
Collect this waste separately from non-halogenated organic solvents.[5] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.[5]
Step 2: Containerization
-
Use a dedicated, leak-proof, and properly sealed container for the collection of this compound waste.
-
Ensure the exterior of the container is clean and free from contamination.
-
Do not overfill waste containers; a general guideline is to fill to no more than 90% of the container's capacity.[6]
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary method for the disposal of chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology to neutralize harmful byproducts like hydrogen chloride.[2][7][8]
-
Never attempt to dispose of this chemical by flushing it down the drain or placing it in the regular trash.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key disposal parameters for chlorinated organic compounds.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [5] |
| Container Fill Level | < 90% capacity | [6] |
| pH of Aqueous Solutions | Must be neutralized to a pH of 6-9 before any potential (and permissible) sewer disposal, though direct disposal of this compound is not recommended. | [5] |
| Disposal Method | High-temperature incineration with flue gas scrubbing | [2][7][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ethz.ch [ethz.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Personal protective equipment for handling 2-chloro-N-(3-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-chloro-N-(3-chlorophenyl)acetamide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following tables summarize its key identifiers and hazard classifications.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2564-05-8[1] |
| Molecular Formula | C₈H₇Cl₂NO[1] |
| Molecular Weight | 204.05 g/mol [1] |
| GHS Hazard Classification | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | Warning[1] | GHS07[1] |
| Skin irritation (Category 2) | H315: Causes skin irritation[2] | Warning[1] | GHS07[1] |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[2] | Danger[2] | GHS05 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[2] | Warning[1] | GHS07[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation and serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation and potential allergic reactions. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation and respiratory tract irritation. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental integrity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
